Nefopam-d4 (hydrochloride)
Description
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Structure
2D Structure
Properties
Molecular Formula |
C17H20ClNO |
|---|---|
Molecular Weight |
293.8 g/mol |
IUPAC Name |
3,3,4,4-tetradeuterio-5-methyl-1-phenyl-1,6-dihydro-2,5-benzoxazocine;hydrochloride |
InChI |
InChI=1S/C17H19NO.ClH/c1-18-11-12-19-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18;/h2-10,17H,11-13H2,1H3;1H/i11D2,12D2; |
InChI Key |
CNNVSINJDJNHQK-ZYMFQSNRSA-N |
Isomeric SMILES |
[2H]C1(C(OC(C2=CC=CC=C2CN1C)C3=CC=CC=C3)([2H])[2H])[2H].Cl |
Canonical SMILES |
CN1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Nefopam-d4 (hydrochloride): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nefopam-d4 (hydrochloride) is the deuterium-labeled analog of Nefopam hydrochloride, a centrally-acting, non-opioid analgesic. This guide provides a comprehensive technical overview of Nefopam-d4 (hydrochloride), with a focus on its application in research and development. It details the physicochemical properties, the complex mechanism of action of the parent compound, relevant quantitative pharmacological data, and detailed experimental protocols for its use as an internal standard in bioanalytical methods. This document is intended to serve as a critical resource for professionals in pharmacology, medicinal chemistry, and drug development.
Introduction
Nefopam is a benzoxazocine derivative with a unique analgesic profile, distinct from both opioid and non-steroidal anti-inflammatory drugs (NSAIDs).[1] Its deuterated form, Nefopam-d4 (hydrochloride), serves as an invaluable tool in analytical and pharmacokinetic research. The incorporation of four deuterium atoms provides a stable isotopic label, making it an ideal internal standard for quantitative analysis by mass spectrometry.[2] This guide will explore the technical details of Nefopam-d4 (hydrochloride) and its parent compound, Nefopam.
Physicochemical Properties
Nefopam-d4 (hydrochloride) shares its core chemical structure with Nefopam, with the key difference being the substitution of four hydrogen atoms with deuterium. This isotopic labeling minimally alters the compound's chemical properties but provides a distinct mass-to-charge ratio for mass spectrometric detection.
| Property | Nefopam-d4 (hydrochloride) | Nefopam (hydrochloride) |
| Synonyms | Fenazoxine-d4 hydrochloride | Acupan, Fenazoxine hydrochloride |
| Molecular Formula | C₁₇H₁₆D₄ClNO | C₁₇H₂₀ClNO |
| Molecular Weight | 293.82 g/mol | 289.8 g/mol |
| CAS Number | 2747915-60-0 | 23327-57-3 |
| Appearance | White to off-white solid | White crystalline powder |
| Aqueous Solubility | Data not available | ~43.5 µg/mL |
Mechanism of Action of Nefopam
The analgesic effect of Nefopam is multifactorial, involving several central nervous system pathways. Unlike traditional analgesics, it does not interact with opioid receptors.[1] Its mechanism is primarily attributed to the inhibition of monoamine reuptake and the modulation of ion channels.
Triple Monoamine Reuptake Inhibition
Nefopam acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). By blocking the reuptake of these neurotransmitters in the synaptic cleft, it enhances their concentration and potentiates their signaling. This action is believed to strengthen the descending inhibitory pain pathways, a key mechanism in the endogenous control of pain.[3][4]
Modulation of Ion Channels and Glutamatergic Transmission
Nefopam has been shown to block voltage-gated sodium and calcium channels.[1][4] This action reduces neuronal excitability and the propagation of pain signals. Furthermore, by inhibiting calcium influx, Nefopam can indirectly antagonize the N-methyl-D-aspartate (NMDA) receptor.[3][5] This is significant as the NMDA receptor plays a crucial role in central sensitization and the development of chronic pain. The modulation of glutamatergic transmission contributes to its antihyperalgesic effects.[3]
Quantitative Pharmacological Data (for Nefopam)
The following tables summarize key quantitative data for the parent compound, Nefopam. It is important to note that while Nefopam-d4 is expected to have a similar pharmacological profile, direct comparative studies are not widely available in the public domain.
Table 4.1: Receptor Binding Affinities and IC₅₀ Values
| Target | IC₅₀ (µM) |
| Serotonergic Receptors | |
| 5-HT₂C | 1.4 |
| 5-HT₂A | 5.1 |
| 5-HT₃ | 22.3 |
| 5-HT₁B | 41.7 |
| 5-HT₁A | 64.9 |
| Adrenergic Receptors | |
| α₁ | 15.0 |
| Dopaminergic Receptors | |
| D₁ | 100 |
Data sourced from in vitro binding assays.
Table 4.2: Pharmacokinetic Parameters of Nefopam
| Parameter | Value |
| Bioavailability (Oral) | ~36% |
| Protein Binding | 70-75% |
| Elimination Half-Life | 3-8 hours |
| Metabolite (Desmethylnefopam) Half-Life | 10-15 hours |
| Metabolism | Hepatic (primarily N-demethylation) |
| Excretion | Primarily urine |
Pharmacokinetic parameters can vary between individuals.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Nefopam's Analgesic Action
The following diagram illustrates the proposed signaling pathway for Nefopam's analgesic effects.
Caption: Proposed mechanism of action for Nefopam's analgesic effect.
Experimental Workflow for Bioanalysis using Nefopam-d4
The following diagram outlines a typical workflow for the quantification of Nefopam in a biological matrix using Nefopam-d4 as an internal standard.
References
- 1. What is the mechanism of Nefopam Hydrochloride? [synapse.patsnap.com]
- 2. veeprho.com [veeprho.com]
- 3. Rediscovery of Nefopam for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RP-HPLC method for nefopam impurity quantification. [wisdomlib.org]
- 5. Nefopam inhibits calcium influx, cGMP formation, and NMDA receptor-dependent neurotoxicity following activation of voltage sensitive calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Characterization of Deuterated Nefopam
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated nefopam, a non-opioid, centrally acting analgesic. Deuterium-labeled compounds are of significant interest in drug development for their potential to offer improved pharmacokinetic profiles. This document details proposed synthetic routes for both aryl-deuterated (nefopam-d4) and N-methyl-deuterated (nefopam-d3) analogs, based on established syntheses of nefopam. Furthermore, it outlines the analytical techniques for their characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The mechanism of action of nefopam is also discussed and visualized. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development of novel analgesic agents.
Introduction
Nefopam is a centrally acting, non-opioid analgesic used for the management of moderate to severe pain.[1] It belongs to the benzoxazocine class of compounds and is structurally related to diphenhydramine and orphenadrine.[2] Its mechanism of action is distinct from that of opioid analgesics and non-steroidal anti-inflammatory drugs (NSAIDs), involving the inhibition of serotonin, norepinephrine, and dopamine reuptake, as well as the modulation of voltage-gated sodium and calcium channels.[1][3][4][5]
The substitution of hydrogen with its stable isotope, deuterium, can alter the metabolic profile of a drug, a strategy that has garnered significant interest in pharmaceutical development. This "deuterium effect" can lead to a slower rate of metabolism, potentially resulting in improved pharmacokinetic properties such as a longer half-life and increased exposure. This guide focuses on the synthesis and characterization of two deuterated analogs of nefopam: nefopam-d4, with deuterium atoms on the fused aromatic ring, and nefopam-d3, with a deuterated N-methyl group.
Synthesis of Deuterated Nefopam
The synthesis of deuterated nefopam can be adapted from established routes for the unlabeled compound. The most common starting materials for nefopam synthesis are o-benzoylbenzoic acid or phthalic anhydride.[6][7]
Proposed Synthesis of Nefopam-d4
The synthesis of nefopam-d4 can be achieved by utilizing commercially available phthalic anhydride-d4 as the starting material. The proposed synthetic pathway is outlined below.
References
- 1. Nefopam - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Rediscovery of Nefopam for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nefopam inhibits calcium influx, cGMP formation, and NMDA receptor-dependent neurotoxicity following activation of voltage sensitive calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nefopam blocks voltage-sensitive sodium channels and modulates glutamatergic transmission in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. CN102363610A - New method for synthesizing nefopam hydrochloride - Google Patents [patents.google.com]
The Role of Deuterium Labeling in Nefopam-d4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the core purpose of deuterium labeling in Nefopam-d4, providing a comprehensive resource for researchers, scientists, and drug development professionals. The primary application of Nefopam-d4 lies in its use as a stable isotope-labeled internal standard for the accurate quantification of the non-opioid analgesic, Nefopam, in biological matrices. This guide will explore the principles behind this application, present available pharmacokinetic data for Nefopam, and provide representative experimental protocols.
The Fundamental Purpose of Deuterium Labeling in Nefopam-d4
Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. The substitution of hydrogen atoms with deuterium in a drug molecule, a process known as deuterium labeling, can impart several key properties. In the context of Nefopam-d4, the principal and most critical application is its function as an internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Internal standards are essential for correcting for the variability inherent in the analytical process, which can arise from sample preparation (e.g., extraction), instrument response, and matrix effects. An ideal internal standard should be chemically and physically similar to the analyte of interest to ensure it behaves similarly during the entire analytical procedure. However, it must also be distinguishable by the detector.
Nefopam-d4, with a mass difference of four atomic mass units compared to unlabeled Nefopam, fulfills these criteria perfectly. It co-elutes with Nefopam during chromatography and exhibits similar ionization efficiency in the mass spectrometer. This co-behavior allows for the accurate normalization of the analytical signal, leading to precise and reliable quantification of Nefopam in complex biological samples such as plasma, urine, and cerebrospinal fluid.
While deuterium labeling can sometimes be employed to alter the metabolic profile of a drug—a strategy known as the "deuterium effect," which can lead to improved pharmacokinetic properties by slowing down metabolism at the site of deuteration—this is not the intended purpose of Nefopam-d4. Its design is solely to serve as a superior analytical tool. Consequently, there is a lack of publicly available data directly comparing the pharmacokinetic profiles of Nefopam and Nefopam-d4, as such studies are not relevant to its application as an internal standard.
Pharmacokinetic Profile of Nefopam
Understanding the pharmacokinetics of the parent drug, Nefopam, is crucial for designing and interpreting bioanalytical studies where Nefopam-d4 is used as an internal standard. Nefopam is a centrally acting, non-opioid analgesic. The following tables summarize key pharmacokinetic parameters for Nefopam and its primary active metabolite, desmethyl-nefopam, compiled from various studies in healthy adult volunteers.
Table 1: Pharmacokinetic Parameters of Nefopam
| Parameter | Oral Administration | Intravenous Administration |
| Bioavailability (F) | Low (~36%)[1] | - |
| Time to Peak Plasma Concentration (Tmax) | 1.63 ± 0.13 h[2] | Not Applicable |
| Peak Plasma Concentration (Cmax) | 60.71 ± 2.36 ng/mL (30 mg dose)[2] | 61 ng/mL (20 mg dose)[3] |
| Area Under the Curve (AUC0-∞) | 293.01 ± 16.09 ng·h/mL (30 mg dose)[2] | - |
| Elimination Half-life (t1/2) | 5.1 ± 1.3 h[1] | 5.1 ± 0.6 h[1] |
| Protein Binding | ~73% | ~73% |
Table 2: Pharmacokinetic Parameters of Desmethyl-nefopam
| Parameter | Oral Administration (of Nefopam) | Intravenous Administration (of Nefopam) |
| Elimination Half-life (t1/2) | 10.6 ± 3.0 h[1] | 15.0 ± 2.4 h[1] |
Metabolic Pathway of Nefopam
Nefopam undergoes extensive hepatic metabolism, primarily through N-demethylation to its active metabolite, desmethyl-nefopam. Other metabolic pathways include hydroxylation and subsequent glucuronidation. A study in rats identified numerous metabolites, providing insight into the biotransformation of Nefopam.[4]
References
- 1. Comparative pharmacokinetics and pharmacodynamics of intravenous and oral nefopam in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of pharmacokinetics and comparative bioavailability of nefopam 30 mg tablets in twelve fasting healthy Pakistani male young subjects: single-dose, randomized, two-period, two-treatment and two-way cross-over design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nefopam Pharmacokinetics in Patients with End-Stage Renal Disease | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide on the In Vitro Mechanism of Action of Nefopam-d4
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The majority of in vitro mechanistic data available pertains to Nefopam, the non-deuterated parent compound of Nefopam-d4. Nefopam-d4, a deuterated analog, is primarily utilized as an internal standard in analytical and pharmacokinetic research.[1][2] It is generally understood that deuteration is unlikely to alter the fundamental mechanism of action of a drug, although it can affect its pharmacokinetic profile.[3] Therefore, this guide will detail the established in vitro mechanism of action of Nefopam, which is considered representative of Nefopam-d4.
Core Mechanism of Action: A Multi-Target Approach
Nefopam is a centrally-acting, non-opioid analgesic that exerts its effects through a combination of mechanisms, distinguishing it from traditional analgesics like opioids and non-steroidal anti-inflammatory drugs (NSAIDs).[4][5][6] Its primary in vitro actions involve the inhibition of monoamine reuptake and the blockade of voltage-gated ion channels.[5][7]
Triple Monoamine Reuptake Inhibition
Nefopam functions as a triple reuptake inhibitor, blocking the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[4][5] This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, which is thought to enhance descending inhibitory pain pathways.[4][8] The binding affinities of Nefopam for these transporters have been characterized in vitro.[4]
Ion Channel Blockade
In addition to its effects on monoamine transporters, Nefopam has been shown to block voltage-sensitive sodium and calcium channels.[5][7] This action contributes to its analgesic and antihyperalgesic properties by reducing neuronal excitability.[5][9]
-
Voltage-Sensitive Sodium Channels (VSSCs): By blocking VSSCs, Nefopam can reduce the presynaptic release of glutamate, a key excitatory neurotransmitter involved in pain transmission.[9][10]
-
Voltage-Sensitive Calcium Channels (VSCCs): Inhibition of L-type voltage-sensitive calcium channels by Nefopam has been demonstrated to prevent N-methyl-D-aspartate (NMDA)-mediated excitotoxicity.[11] This action is associated with a reduction in the intracellular calcium concentration and inhibition of cyclic guanosine monophosphate (cGMP) formation.[11]
Modulation of Glutamatergic Transmission
The blockade of sodium and calcium channels by Nefopam leads to a modulation of the glutamatergic system.[4][9] By inhibiting the presynaptic release of glutamate, Nefopam can decrease the activation of postsynaptic glutamate receptors, including NMDA receptors, which play a crucial role in central sensitization and chronic pain.[6][12]
Quantitative Data: Binding Affinities and Functional Inhibition
The following tables summarize the available quantitative data for the in vitro activity of Nefopam.
| Target | Ligand/Substrate | Assay Type | Species | Ki (nM) | Reference |
| Monoamine Transporters | |||||
| Serotonin Transporter (SERT) | Binding Assay | 29 | [4] | ||
| Norepinephrine Transporter (NET) | Binding Assay | 33 | [4] | ||
| Dopamine Transporter (DAT) | Binding Assay | 531 | [4] | ||
| Serotonin Receptors | |||||
| 5-HT2C | Binding Assay | 56 | [4] | ||
| 5-HT2B | Binding Assay | 330 | [4] | ||
| 5-HT2A | Binding Assay | 1685 | [4] |
| Activity | Experimental Model | IC50 / EC50 (µM) | Effect | Reference |
| Calcium Channel Blockade | ||||
| Neuroprotection against NMDA-mediated excitotoxicity | BayK8644-stimulated neuronal cultures | 47 | 50% protection | [11] |
| Inhibition of cGMP formation | BayK8644-stimulated neuronal cultures | 58 | 50% inhibition | [11] |
| Sodium Channel Blockade | ||||
| Inhibition of 22Na uptake | Veratridine-stimulated human neuroblastoma cells | In the micromolar range | Inhibition | [9] |
| Displacement of 3H-batrachotoxinin | Rat brain membrane preparations | In the micromolar range | Displacement | [9] |
Experimental Protocols
Radioligand Binding Assay for Monoamine Transporters
This protocol is a representative method for determining the binding affinity of a test compound like Nefopam to monoamine transporters.
Objective: To determine the inhibitory constant (Ki) of Nefopam for SERT, NET, and DAT.
Materials:
-
Cell membranes prepared from cells expressing the human recombinant SERT, NET, or DAT.
-
Radioligand specific for each transporter (e.g., [3H]-Citalopram for SERT, [3H]-Nisoxetine for NET, [3H]-WIN 35,428 for DAT).
-
Test compound: Nefopam.
-
Non-specific binding control (e.g., a high concentration of a known inhibitor for each transporter).
-
Assay buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of Nefopam.
-
In a 96-well plate, add the cell membrane preparation, the specific radioligand at a concentration close to its Kd, and either vehicle, a known inhibitor for non-specific binding, or the test compound (Nefopam) at various concentrations.
-
Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Nefopam concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Blockade
This protocol provides a general framework for assessing the inhibitory effects of Nefopam on voltage-gated sodium or calcium channels.
Objective: To measure the effect of Nefopam on the ionic currents mediated by voltage-gated sodium or calcium channels.
Materials:
-
Cultured cells expressing the ion channel of interest (e.g., dorsal root ganglion neurons or a cell line stably expressing the channel).
-
Patch-clamp rig including a microscope, micromanipulator, amplifier, and data acquisition system.
-
Borosilicate glass capillaries for pulling micropipettes.
-
Extracellular solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with pH adjusted to 7.4).
-
Intracellular solution (e.g., containing KCl or CsCl, MgCl2, HEPES, EGTA, and ATP, with pH adjusted to 7.2).
-
Test compound: Nefopam.
Procedure:
-
Pull glass micropipettes with a resistance of 3-7 MΩ when filled with the intracellular solution.
-
Plate the cells in a recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Under visual guidance, approach a cell with the micropipette and form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
In voltage-clamp mode, hold the cell at a negative holding potential (e.g., -80 mV).
-
Apply a series of depolarizing voltage steps to elicit the ionic currents through the channels of interest.
-
Record the baseline currents.
-
Perfuse the cell with the extracellular solution containing Nefopam at various concentrations.
-
After a stable effect is observed, record the currents again in the presence of the compound.
-
Wash out the compound with the control extracellular solution to check for reversibility.
-
Analyze the data by measuring the peak current amplitude before, during, and after the application of Nefopam.
-
Construct a concentration-response curve by plotting the percentage of current inhibition against the Nefopam concentration to determine the IC50.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway: Monoamine Reuptake Inhibition
Caption: Nefopam-d4 inhibits SERT, NET, and DAT, increasing synaptic monoamine levels.
Signaling Pathway: Modulation of Glutamatergic Transmission
Caption: Nefopam-d4 blocks Na+ and Ca2+ channels, reducing glutamate release.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining the binding affinity of Nefopam-d4.
Experimental Workflow: Whole-Cell Patch-Clamp
Caption: Workflow for assessing the effect of Nefopam-d4 on ion channels.
References
- 1. Buy Nefopam-d4 (hydrochloride) [smolecule.com]
- 2. veeprho.com [veeprho.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rediscovery of Nefopam for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Nefopam Hydrochloride? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Use of nefopam for chronic pain – SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 8. researchgate.net [researchgate.net]
- 9. Nefopam blocks voltage-sensitive sodium channels and modulates glutamatergic transmission in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nefopam inhibits calcium influx, cGMP formation, and NMDA receptor-dependent neurotoxicity following activation of voltage sensitive calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Biological Activity and Pathways of Nefopam-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nefopam-d4, a deuterated analog of the centrally acting analgesic Nefopam, offers a valuable tool for pharmacokinetic and metabolic research due to its isotopic labeling. This document provides an in-depth technical overview of the biological activity and associated signaling pathways of Nefopam-d4, with the understanding that its mechanisms of action are comparable to its parent compound, Nefopam. This guide summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying molecular pathways and experimental workflows.
Introduction
Nefopam is a non-opioid, non-steroidal analgesic used for the management of moderate to severe pain.[1] Its deuterated form, Nefopam-d4, shares a similar biological activity profile but is distinguished by the presence of deuterium atoms, which allows for its use as a tracer in metabolic and pharmacokinetic studies.[2] The analgesic effects of Nefopam, and by extension Nefopam-d4, are attributed to a multimodal mechanism of action, primarily involving the inhibition of monoamine reuptake, blockade of voltage-gated sodium channels, and modulation of the glutamatergic and β-catenin signaling pathways.[1][2]
Core Biological Activities and Signaling Pathways
Inhibition of Monoamine Reuptake
Nefopam is a known inhibitor of the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA), thereby increasing the concentration of these neurotransmitters in the synaptic cleft.[3] This action is believed to contribute significantly to its analgesic properties by enhancing descending inhibitory pain pathways.
Signaling Pathway: Monoamine Reuptake Inhibition
Caption: Monoamine Reuptake Inhibition by Nefopam-d4.
Blockade of Voltage-Gated Sodium Channels
Nefopam has been shown to block voltage-gated sodium channels (VGSCs), which is a mechanism shared by some anticonvulsant and local anesthetic drugs.[4] This action reduces neuronal excitability and the propagation of pain signals.[4]
Logical Relationship: Sodium Channel Blockade and Neuronal Excitability
Caption: Mechanism of Pain Signal Reduction via Sodium Channel Blockade.
Modulation of Glutamatergic Transmission
While Nefopam does not show significant affinity for ionotropic glutamate receptors, it can modulate glutamatergic transmission.[4] This is likely an indirect effect resulting from the blockade of voltage-sensitive sodium channels, which in turn reduces the presynaptic release of glutamate.[4]
Signaling Pathway: Glutamatergic Transmission Modulation
Caption: Indirect Modulation of Glutamatergic Transmission by Nefopam-d4.
Targeting of the β-Catenin Pathway
Recent studies have identified Nefopam as an inhibitor of the β-catenin signaling pathway.[2] In fibroproliferative disorders characterized by activated β-catenin signaling, Nefopam has been shown to decrease cell proliferation and reduce β-catenin protein levels.[2]
Signaling Pathway: β-Catenin Inhibition
Caption: Inhibition of the β-Catenin Signaling Pathway by Nefopam-d4.
Quantitative Data
The following tables summarize the quantitative data for the biological activity of Nefopam. Given the structural and functional similarity, these values are considered representative for Nefopam-d4.
Table 1: Monoamine Transporter and Receptor Binding Affinities of Nefopam
| Target | Parameter | Value | Reference |
| Serotonin Transporter (SERT) | Binding Affinity (nM) | 29 | [5] |
| Norepinephrine Transporter (NET) | Binding Affinity (nM) | 33 | [5] |
| Dopamine Transporter (DAT) | Binding Affinity (nM) | 531 | [5] |
| Serotonin Receptor 2C (5-HT2C) | IC50 (µM) | 1.4 | [6] |
| Serotonin Receptor 2A (5-HT2A) | IC50 (µM) | 5.1 | [6] |
| Adrenergic Receptor α1 | IC50 (µM) | 15.0 | [6] |
| Serotonin Receptor 3 (5-HT3) | IC50 (µM) | 22.3 | [6] |
| Serotonin Receptor 1B (5-HT1B) | IC50 (µM) | 41.7 | [6] |
| Serotonin Receptor 1A (5-HT1A) | IC50 (µM) | 64.9 | [6] |
| Dopaminergic Receptor D1 | IC50 (µM) | 100 | [6] |
Table 2: Activity of Nefopam on Other Key Targets
| Target Pathway/Channel | Parameter | Value | Reference |
| β-Catenin Pathway | EC50 (in-vitro) | 0.5 µM | [2] |
| Voltage-Gated Sodium Channels | Inhibition Range | Micromolar | [4] |
Experimental Protocols
Monoamine Reuptake Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of a compound on monoamine transporters using a radioligand binding assay.
Experimental Workflow: Monoamine Reuptake Assay
Caption: Workflow for Monoamine Reuptake Inhibition Assay.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT) are cultured in appropriate media.
-
Assay Preparation: Cells are harvested and resuspended in a suitable buffer (e.g., Krebs-Ringer-HEPES).
-
Incubation: A fixed concentration of a specific radiolabeled substrate (e.g., [³H]-citalopram for SERT, [³H]-nisoxetine for NET, [³H]-WIN 35,428 for DAT) is incubated with the cell suspension in the presence of varying concentrations of Nefopam-d4.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known inhibitor. Specific binding is calculated by subtracting non-specific binding from total binding. IC50 values are determined by non-linear regression analysis of the concentration-response curves.
Voltage-Gated Sodium Channel Blockade Assay
A whole-cell patch-clamp technique is employed to measure the effect of Nefopam-d4 on voltage-gated sodium channels.
Experimental Workflow: Patch Clamp Assay
Caption: Workflow for Whole-Cell Patch Clamp Assay.
Methodology:
-
Cell Preparation: Use a cell line endogenously or recombinantly expressing the desired voltage-gated sodium channel subtype (e.g., SH-SY5Y human neuroblastoma cells).
-
Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. Borosilicate glass pipettes are filled with an appropriate internal solution.
-
Voltage Protocol: Cells are held at a negative holding potential (e.g., -80 mV). Depolarizing voltage steps are applied to elicit sodium currents.
-
Compound Application: After establishing a stable baseline recording, Nefopam-d4 is applied to the cells via a perfusion system at various concentrations.
-
Data Acquisition and Analysis: The peak inward sodium current is measured before and after the application of Nefopam-d4. The percentage of inhibition is calculated for each concentration to determine the IC50 value.
β-Catenin Pathway Activity Assay
The effect of Nefopam-d4 on the β-catenin pathway can be assessed by quantifying the levels of β-catenin protein using Western blotting.
Experimental Workflow: Western Blot for β-Catenin
Caption: Workflow for β-Catenin Quantification by Western Blot.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., human desmoid tumor cells) and treat with different concentrations of Nefopam-d4 for a specified duration (e.g., 48 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a solution of non-fat dry milk or bovine serum albumin in TBST.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for β-catenin, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the β-catenin signal to a loading control (e.g., GAPDH or β-actin).
Conclusion
Nefopam-d4, through its multifaceted mechanism of action inherited from its parent compound, presents a complex and compelling profile for researchers in pain and drug development. Its ability to inhibit monoamine reuptake, block sodium channels, and modulate key signaling pathways like glutamatergic transmission and β-catenin signaling underscores its unique position among analgesics. The detailed experimental protocols and quantitative data provided in this guide offer a solid foundation for further investigation into the nuanced biological activities of this deuterated compound. The use of Nefopam-d4 in metabolic and pharmacokinetic studies will undoubtedly continue to illuminate the intricate processes governing its efficacy and disposition.
References
- 1. Validation of a patch clamp screening protocol that simultaneously measures compound activity in multiple states of the voltage-gated sodium channel Nav1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of Nuclear β-Catenin by Western Blotting [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. High-Throughput Selectivity Assays for Small-Molecule Inhibitors of β-Catenin/T-Cell Factor Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Nefopam-d4 hydrochloride (CAS: 2747915-60-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nefopam-d4 hydrochloride is the deuterated analog of Nefopam hydrochloride, a centrally-acting, non-opioid analgesic. The incorporation of four deuterium atoms into the Nefopam molecule makes it an ideal internal standard for quantitative bioanalytical studies, particularly in pharmacokinetic and metabolic research. Its use in methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for precise and accurate quantification of Nefopam in biological matrices. This technical guide provides in-depth information on the properties of Nefopam-d4 hydrochloride, a detailed experimental protocol for its use, and a visualization of the parent compound's signaling pathways.
Quantitative Data
The following table summarizes the key quantitative data for Nefopam-d4 hydrochloride, compiled from various supplier specifications. Note that specific values for isotopic enrichment may vary by batch and supplier, and a Certificate of Analysis should be consulted for precise data.
| Parameter | Value | Reference |
| CAS Number | 2747915-60-0 | [1][2] |
| Molecular Formula | C₁₇H₁₆D₄ClNO | [2] |
| Molecular Weight | 293.82 g/mol | [2] |
| Chemical Purity (by HPLC) | ≥95% | [2] |
| Deuterium Incorporation | 4 Deuterium Atoms | [3][4] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in methanol | N/A |
| Storage Conditions | 2-8°C, protected from light | [2] |
Experimental Protocol: Quantification of Nefopam in Human Plasma using LC-MS/MS
This section details a representative experimental protocol for the quantification of Nefopam in human plasma using Nefopam-d4 hydrochloride as an internal standard (IS). This method is synthesized from established bioanalytical procedures.[5][6][7]
Materials and Reagents
-
Nefopam hydrochloride (analytical standard)
-
Nefopam-d4 hydrochloride (internal standard)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Microcentrifuge tubes
-
Autosampler vials
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 column, 2.1 x 50 mm, 1.8 µm)
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Nefopam hydrochloride and Nefopam-d4 hydrochloride in methanol to prepare individual 1 mg/mL stock solutions.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the Nefopam stock solution in 50:50 acetonitrile/water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the Nefopam-d4 hydrochloride stock solution with 50:50 acetonitrile/water to a final concentration of 100 ng/mL.
-
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL Nefopam-d4 hydrochloride internal standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B (re-equilibration)
-
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Nefopam: Q1: 254.2 m/z → Q3: 183.1 m/z
-
Nefopam-d4: Q1: 258.2 m/z → Q3: 187.1 m/z
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
Data Analysis
-
Integrate the peak areas for both Nefopam and Nefopam-d4 hydrochloride.
-
Calculate the peak area ratio (Nefopam/Nefopam-d4).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Nefopam in unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Signaling Pathway of Nefopam
The analgesic effect of Nefopam is multifactorial, primarily involving the inhibition of monoamine reuptake and the modulation of ion channels in the central nervous system.
Caption: Nefopam's dual mechanism of action.
Experimental Workflow for Nefopam Quantification
The following diagram illustrates the key steps in the bioanalytical workflow for quantifying Nefopam in plasma samples using Nefopam-d4 hydrochloride as an internal standard.
Caption: LC-MS/MS quantification workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. clearsynth.com [clearsynth.com]
- 3. Buy Nefopam-d4 (hydrochloride) [smolecule.com]
- 4. Nefopam-d4 HCl | Axios Research [axios-research.com]
- 5. Specific and sensitive analysis of nefopam and its main metabolite desmethyl-nefopam in human plasma by liquid chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. researchgate.net [researchgate.net]
Navigating the Stability and Storage of Nefopam-d4: A Technical Guide
For researchers, scientists, and drug development professionals, understanding the stability and optimal storage conditions of isotopically labeled compounds like Nefopam-d4 is paramount for ensuring experimental accuracy and the integrity of research outcomes. This technical guide provides a comprehensive overview of the available data on Nefopam-d4 stability, drawing upon studies of its non-deuterated parent compound, Nefopam, to infer its stability profile and degradation pathways.
Nefopam-d4, a deuterium-labeled analog of the centrally acting, non-opioid analgesic Nefopam, is primarily utilized as an internal standard in analytical and pharmacokinetic research.[1] The incorporation of deuterium atoms allows for precise quantification in mass spectrometry-based analyses.[2][3] While specific, in-depth stability studies on Nefopam-d4 are not extensively published, its structural similarity to Nefopam allows for well-grounded extrapolations of its stability characteristics.
Recommended Storage Conditions
Commercially available Nefopam-d4 hydrochloride and its N-desmethyl metabolite are consistently recommended to be stored under refrigerated conditions for long-term preservation of their chemical integrity.
| Compound | Recommended Long-Term Storage | Short-Term (Shipping) |
| Nefopam-d4 Hydrochloride | 2-8°C[4][5] | Stable at room temperature[6] |
| N-Desmethyl Nefopam-d4 Hydrochloride | Refrigerator (2-8°C)[7] | Room temperature in continental US[8] |
Degradation Pathways and Stability Under Stress
Forced degradation studies on Nefopam in solution have revealed its susceptibility to hydrolysis under both acidic and basic conditions, particularly at elevated temperatures. The primary degradation mechanism involves the cleavage of the ether linkage in the benzoxazocine ring.[9]
Under acidic conditions (pH 2.0) at 90°C for 60 days, Nefopam degrades into several products.[9] Similarly, alkaline hydrolysis (pH 9.0) under the same conditions also leads to the formation of multiple degradation products.[9] Another study employing thin-layer chromatography (TLC)-densitometry identified three major degradation products after hydrolysis in 1 M HCl or 1 M NaOH at 120°C: 2-[(2-benzyl-benzyl)(methyl)amino]ethanol, 2-[{2-[hydroxyl(phenyl)methyl]-benzyl}(methyl)-amino] ethanol, and diphenylmethanone.[10]
The initial and rate-determining step in both acidic and basic degradation is the opening of the ether ring.[9] The deuteration in Nefopam-d4 is not expected to significantly alter these degradation pathways, although the rate of degradation (kinetics) might show minor differences due to the kinetic isotope effect.
Experimental Protocols for Stability Assessment
The following outlines a general methodology for assessing the stability of Nefopam and, by extension, Nefopam-d4, based on published studies.
Forced Degradation Study Protocol
-
Preparation of Stock Solution: A stock solution of Nefopam hydrochloride is prepared in an appropriate solvent (e.g., water or methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: The stock solution is diluted with an acidic solution (e.g., pH 2.0 buffer or 1 M HCl) and incubated at a high temperature (e.g., 90°C or 120°C) for a defined period (e.g., 60 days).[9][10]
-
Basic Hydrolysis: The stock solution is diluted with a basic solution (e.g., pH 9.0 buffer or 1 M NaOH) and subjected to the same temperature and incubation time as the acidic hydrolysis.[9][10]
-
-
Sample Analysis:
-
Chromatographic Separation: The stressed samples are analyzed using a stability-indicating method, such as reversed-phase high-performance liquid chromatography (RP-HPLC) or TLC.[9][10][11]
-
HPLC System: A C18 column is typically used with a suitable mobile phase to achieve separation of the parent drug from its degradation products.[9]
-
-
Detection: Detection is commonly performed using a UV detector at a specific wavelength (e.g., 222 nm).[10]
-
-
Identification of Degradants: The chemical structures of the major degradation products are elucidated using techniques such as proton nuclear magnetic resonance (NMR) and mass spectrometry (MS), particularly fast atom bombardment mass spectroscopy (FAB-MS) or liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS).[9][10]
Metabolic Pathways of Nefopam
The metabolism of Nefopam is primarily hepatic and involves several biotransformation pathways. The main routes of metabolism include N-demethylation to form the active metabolite desmethylnefopam, as well as hydroxylation and oxidation.[12][13] These metabolites can be further conjugated, for instance, with glucuronic acid, before excretion.[13]
References
- 1. veeprho.com [veeprho.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Nefopam hydrochloride | CAS#:23327-57-3 | Chemsrc [chemsrc.com]
- 5. 23327-57-3 CAS MSDS (Nefopam hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. theclinivex.com [theclinivex.com]
- 7. clearsynth.com [clearsynth.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Degradation mechanism of nefopam in solution under stressed storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 11. Nefopam hydrochloride degradation kinetics in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nefopam - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Quantification of Nefopam using Nefopam-d4 (hydrochloride) as an Internal Standard in LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nefopam is a centrally-acting, non-opioid analgesic used for the management of moderate to severe pain. Accurate quantification of Nefopam in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that offers high sensitivity and selectivity for bioanalysis. The use of a stable isotope-labeled internal standard, such as Nefopam-d4, is the gold standard in quantitative LC-MS/MS assays.[1] Nefopam-d4 is a deuterated analog of Nefopam and is an ideal internal standard as it shares identical physicochemical properties with the analyte, co-elutes chromatographically, and corrects for variations in sample preparation and instrument response.[1][2]
This document provides detailed application notes and protocols for the quantification of Nefopam in biological samples using Nefopam-d4 (hydrochloride) as an internal standard by LC-MS/MS.
Signaling Pathway of Nefopam
The analgesic mechanism of Nefopam is complex and not fully elucidated, but it is known to act centrally. Its primary mechanism involves the inhibition of the reuptake of three key neurotransmitters: serotonin, norepinephrine, and dopamine.[2][3][4][5] This triple reuptake inhibition enhances the concentration of these monoamines in the synaptic cleft, leading to a modulation of descending pain pathways. Additionally, Nefopam has been shown to modulate sodium and calcium channels, which may contribute to its analgesic effect by reducing neuronal excitability.[2][4]
Caption: Mechanism of action of Nefopam.
Experimental Workflow for LC-MS/MS Analysis
The general workflow for the quantitative analysis of Nefopam in a biological matrix using Nefopam-d4 as an internal standard involves several key steps from sample receipt to final data analysis.
Caption: General experimental workflow for bioanalysis.
Experimental Protocols
While a specific validated method for Nefopam using Nefopam-d4 as an internal standard is not publicly available, the following protocol is adapted from a published method for the analysis of Nefopam in human plasma by LC-MS/MS, which used a different internal standard.[3][6] This protocol should be fully validated before its use in a regulated environment.
Materials and Reagents
-
Nefopam hydrochloride reference standard
-
Nefopam-d4 (hydrochloride) internal standard
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (with appropriate anticoagulant)
-
Other reagents for sample preparation as required (e.g., diethyl ether, sodium carbonate)
Stock and Working Solutions
-
Nefopam Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Nefopam hydrochloride in methanol.
-
Nefopam-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Nefopam-d4 (hydrochloride) in methanol.
-
Working Solutions: Prepare serial dilutions of the stock solutions in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples. The internal standard working solution should be prepared at a concentration that provides an adequate response in the mass spectrometer.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 1 mL of plasma sample, calibration standard, or QC sample into a clean polypropylene tube.
-
Add a specified volume of the Nefopam-d4 internal standard working solution to all samples except for the blank matrix.
-
Vortex mix for 10 seconds.
-
Add 200 µL of 20% sodium carbonate buffer (pH 9.0).
-
Add 5 mL of diethyl ether.
-
Vortex mix for 1 minute.
-
Centrifuge at 3000 x g for 5 minutes.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for injection.
LC-MS/MS Conditions
The following are suggested starting conditions and should be optimized.
Liquid Chromatography:
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 150 mm x 2.1 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic at 50% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Run Time | < 6 minutes |
Mass Spectrometry:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 200°C |
| Spray Voltage | 4.0 kV |
MRM Transitions (Hypothetical):
-
Nefopam: The protonated molecule [M+H]⁺ is m/z 254. A potential product ion could be m/z 181, resulting from a characteristic fragmentation.
-
Nefopam-d4: The protonated molecule [M+H]⁺ would be approximately m/z 258. The corresponding product ion would be expected to be m/z 181 or a deuterated fragment.
Note: The optimal MRM transitions (precursor and product ions), collision energy, and other MS parameters must be determined experimentally by infusing pure solutions of Nefopam and Nefopam-d4 into the mass spectrometer.
Quantitative Data Summary
The following tables represent the type of data that should be generated during method validation. The values presented are based on a published method for Nefopam (using a different internal standard) and are for illustrative purposes only.[3]
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Nefopam | 0.78 - 100 | > 0.996 |
Table 2: Accuracy and Precision
| Low QC (2.5 ng/mL) | Mid QC (25 ng/mL) | High QC (75 ng/mL) | |
| Intra-assay Precision (%CV) | < 17.5% | < 17.5% | < 17.5% |
| Inter-assay Precision (%CV) | < 17.5% | < 17.5% | < 17.5% |
| Accuracy (% Bias) | < 12.5% | < 12.5% | < 12.5% |
Table 3: Limit of Quantification (LLOQ)
| Analyte | LLOQ (ng/mL) |
| Nefopam | 0.78 |
Logical Relationship of Internal Standard Use
The use of a stable isotope-labeled internal standard like Nefopam-d4 is based on the principle of isotope dilution mass spectrometry. The internal standard is added at a known concentration to all samples (except blanks) at the beginning of the sample preparation process. It is assumed that any loss of the analyte during sample processing will be mirrored by a proportional loss of the internal standard.
Caption: Logic of using an internal standard.
Conclusion
The use of Nefopam-d4 (hydrochloride) as an internal standard provides a robust and reliable method for the quantification of Nefopam in biological matrices by LC-MS/MS. The protocols and information provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals. It is imperative that the described methods are fully validated in accordance with regulatory guidelines before implementation for clinical or preclinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Specific and sensitive analysis of nefopam and its main metabolite desmethyl-nefopam in human plasma by liquid chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of pharmacokinetics and comparative bioavailability of nefopam 30 mg tablets in twelve fasting healthy Pakistani male young subjects: single-dose, randomized, two-period, two-treatment and two-way cross-over design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensitive determination of nefopam and its metabolite desmethyl-nefopam in human biological fluids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of route of administration on the pharmacokinetic behavior of enantiomers of nefopam and desmethylnefopam - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quantitative Analysis of Nefopam Using Nefopam-d4 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Nefopam is a centrally acting, non-opioid analgesic used for the relief of moderate to severe pain. Accurate and precise quantification of nefopam in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides a detailed protocol for the quantitative analysis of nefopam in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Nefopam-d4 as the internal standard (IS). The use of a stable isotope-labeled internal standard like Nefopam-d4 is the gold standard for quantitative mass spectrometry, as it closely mimics the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and variations in instrument response.
Quantitative Data Summary
The following tables summarize the typical validation parameters for a robust LC-MS/MS method for nefopam quantification. These values are based on previously published methods for nefopam analysis and represent expected performance characteristics.[1][2][3]
Table 1: Calibration Curve and Linearity
| Parameter | Nefopam |
| Concentration Range | 0.78 - 100 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | >0.996 |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
| Lower Limit of Quantification (LLOQ) | 0.78 | <17.5% | <17.5% | <12.5% |
| Low Quality Control (LQC) | 2.5 | <15% | <15% | ±15% |
| Medium Quality Control (MQC) | 50 | <15% | <15% | ±15% |
| High Quality Control (HQC) | 80 | <15% | <15% | ±15% |
Table 3: Sensitivity
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 0.78 ng/mL |
| Limit of Detection (LOD) | Not formally established, but below LLOQ |
Experimental Protocols
This section details the step-by-step methodology for the quantitative analysis of nefopam in human plasma.
Materials and Reagents
-
Nefopam hydrochloride (Reference Standard)
-
Nefopam-d4 (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Diethyl ether (Analytical grade)
-
Human plasma (with K2-EDTA as anticoagulant)
-
Deionized water
Preparation of Stock and Working Solutions
-
Nefopam Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of nefopam hydrochloride in methanol.
-
Nefopam-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Nefopam-d4 in methanol.
-
Nefopam Working Solutions: Prepare serial dilutions of the nefopam stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.
-
Nefopam-d4 Working Solution (Internal Standard): Dilute the Nefopam-d4 stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.
Sample Preparation (Liquid-Liquid Extraction)
-
Label polypropylene tubes for blank, calibration standards, QC samples, and unknown samples.
-
Pipette 1 mL of plasma into the appropriately labeled tubes.
-
Spike the appropriate tubes with the nefopam working solutions for calibration standards and QCs.
-
Add 50 µL of the Nefopam-d4 working solution (100 ng/mL) to all tubes except the blank.
-
Add 100 µL of 1 M sodium hydroxide to each tube to alkalinize the plasma.
-
Add 5 mL of diethyl ether to each tube.
-
Vortex the tubes for 10 minutes.
-
Centrifuge the tubes at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean set of tubes.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex briefly and transfer the solution to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC)
| Parameter | Condition |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | 50:50 (v/v) Acetonitrile and 0.1% Formic Acid in Water |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Run Time | ~6 minutes |
Mass Spectrometry (MS)
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Source Temperature | 200°C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Argon |
Table 4: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Nefopam | 254.2 | 183.1 | 20 |
| Nefopam-d4 | 258.2 | 187.1 | 20 |
Note: The exact collision energy should be optimized for the specific mass spectrometer being used.
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of nefopam.
Signaling Pathway (Logical Relationship)
The following diagram illustrates the logical relationship between the analyte, internal standard, and the analytical process to yield a final concentration.
Caption: Logical flow from analyte to concentration.
References
Application Notes and Protocols for the Use of Nefopam-d4 in Drug Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Nefopam-d4 as an internal standard in drug metabolism research. Detailed protocols for in vitro and in vivo studies are presented, along with data interpretation and visualization of key processes.
Introduction
Nefopam is a centrally acting, non-opioid analgesic. Its metabolism is primarily hepatic, involving N-demethylation to its active metabolite, desmethylnefopam, as well as other Phase I and Phase II biotransformations. Nefopam-d4, a deuterium-labeled isotopologue of Nefopam, serves as an ideal internal standard for the quantitative analysis of Nefopam in biological matrices by mass spectrometry. Its use is critical for accurate and precise quantification, correcting for variability during sample preparation and analysis.
Data Presentation
The primary role of Nefopam-d4 in drug metabolism research is as an internal standard for the accurate quantification of Nefopam. As such, extensive pharmacokinetic and metabolic stability data for Nefopam-d4 itself are not typically generated. The underlying assumption is that the deuterated form behaves identically to the unlabeled drug during extraction and chromatographic separation, with its distinct mass allowing for separate detection by mass spectrometry. Minor isotopic effects, however, can sometimes lead to slight differences in chromatographic retention times.
Quantitative data for Nefopam, obtained using Nefopam-d4 as an internal standard, are summarized below.
Table 1: Pharmacokinetic Parameters of Nefopam in Humans
| Parameter | Route of Administration | Value | Reference |
| Bioavailability (F) | Oral | ~36% | [1] |
| Tmax (Time to Peak Concentration) | Oral | 1-3 hours | [2] |
| Cmax (Peak Plasma Concentration) | 20 mg oral dose | Varies | [1] |
| Volume of Distribution (Vd) | Intravenous | 381 - 390 L | [3] |
| Elimination Half-life (t½) | Intravenous | ~5 hours | [3] |
| Clearance (CL) | Intravenous | 53.7 - 57.5 L/hr | [3] |
Table 2: Analytical Method Parameters for Nefopam Quantification using a Deuterated Internal Standard
| Parameter | Matrix | Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (% Bias) | Precision (% RSD) | Reference |
| Nefopam | Human Plasma | LC-MS/MS | 0.78 - 100 | 0.78 | <12.5% | <17.5% | [4] |
| Desmethylnefopam | Human Plasma | LC-MS/MS | 0.78 - 100 | 0.78 | <12.5% | <17.5% | [4] |
Experimental Protocols
In Vitro Metabolic Stability Assessment in Human Liver Microsomes
This protocol outlines the determination of the metabolic stability of Nefopam using human liver microsomes, with Nefopam-d4 as the internal standard for LC-MS/MS analysis.
Materials:
-
Nefopam
-
Nefopam-d4
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G-6-P, G-6-PDH, and NADP+)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Preparation of Solutions:
-
Prepare a 1 mg/mL stock solution of Nefopam in MeOH.
-
Prepare a 1 mg/mL stock solution of Nefopam-d4 in MeOH.
-
Prepare a working solution of Nefopam (e.g., 100 µM) by diluting the stock solution in phosphate buffer.
-
Prepare an internal standard working solution of Nefopam-d4 (e.g., 100 ng/mL) in ACN for quenching the reaction.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Dilute HLM to a final concentration of 0.5 mg/mL in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the Nefopam working solution to the wells.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold ACN containing the Nefopam-d4 internal standard.
-
-
Sample Processing:
-
Seal the plate and vortex for 1 minute.
-
Centrifuge the plate at 3000 x g for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method for the detection and quantification of Nefopam and Nefopam-d4.
-
Monitor the disappearance of the parent compound (Nefopam) over time.
-
-
Data Analysis:
-
Calculate the percentage of Nefopam remaining at each time point relative to the 0-minute time point.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint).
-
In Vivo Pharmacokinetic Study in Rats (Representative Protocol)
This protocol describes a typical pharmacokinetic study of orally administered Nefopam in rats, using Nefopam-d4 as an internal standard.
Materials:
-
Nefopam
-
Nefopam-d4
-
Male Sprague-Dawley rats (250-300 g)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
Acetonitrile (ACN)
-
LC-MS/MS system
Protocol:
-
Dosing:
-
Fast rats overnight prior to dosing.
-
Administer a single oral dose of Nefopam (e.g., 10 mg/kg) in the appropriate vehicle.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at pre-determined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect blood into tubes containing anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Thaw plasma samples on ice.
-
To 50 µL of each plasma sample, add 150 µL of ACN containing the Nefopam-d4 internal standard (e.g., 100 ng/mL) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the concentrations of Nefopam in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), t½, and clearance using appropriate software (e.g., Phoenix WinNonlin).
-
Visualizations
Experimental Workflow for In Vitro Metabolic Stability
Caption: Workflow for the in vitro metabolic stability assay of Nefopam.
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for the in vivo pharmacokinetic study of Nefopam.
Metabolic Pathways of Nefopam
Caption: Major metabolic pathways of Nefopam.
Conclusion
Nefopam-d4 is an indispensable tool for the accurate and reliable quantification of Nefopam in drug metabolism and pharmacokinetic studies. The protocols and information provided herein offer a robust framework for researchers to design and execute their experiments, ultimately leading to a better understanding of the metabolic fate of Nefopam. Careful consideration of potential isotopic effects and adherence to validated analytical methods are paramount for generating high-quality data.
References
- 1. Population pharmacokinetics of nefopam in elderly, with or without renal impairment, and its link to treatment response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of route of administration on the pharmacokinetic behavior of enantiomers of nefopam and desmethylnefopam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific and sensitive analysis of nefopam and its main metabolite desmethyl-nefopam in human plasma by liquid chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of Nefopam in Human Urine using a Deuterated Internal Standard by GC-MS
Introduction
Nefopam is a non-opioid, centrally acting analgesic used for the relief of moderate to severe pain. Monitoring its concentration in urine is crucial for pharmacokinetic studies, clinical toxicology, and doping control. This application note describes two robust and sensitive methods for the determination of nefopam in human urine: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). Both methods employ a deuterated internal standard (Nefopam-d7) for accurate and precise quantification by Gas Chromatography-Mass Spectrometry (GC-MS). The use of a deuterated internal standard is a reliable method to correct for analyte loss during sample preparation and for variations in instrument response.
Analytical Principle
Urine samples are first subjected to enzymatic hydrolysis to cleave any conjugated nefopam metabolites. Following hydrolysis, a known amount of the deuterated internal standard, Nefopam-d7, is added. The samples are then prepared using either LLE or SPE to isolate nefopam and the internal standard from the complex urine matrix. The purified extracts are then derivatized to improve their chromatographic properties and analyzed by GC-MS. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard.
Experimental Protocols
1. Reagents and Materials
-
Solvents: Methanol, Acetonitrile, Ethyl Acetate, n-Hexane, Dichloromethane, Isopropanol (all HPLC or GC grade)
-
Reagents: β-glucuronidase from Helix pomatia, Phosphate buffer (pH 6.8), Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Ammonium hydroxide (NH4OH), N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Standards: Nefopam hydrochloride, Nefopam-d7 hydrochloride (or other deuterated analog)
-
Extraction Cartridges (for SPE): Mixed-mode cation exchange cartridges (e.g., Bond Elut Certify, Oasis MCX)
2. Standard and Calibrator Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of nefopam and nefopam-d7 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the nefopam stock solution in methanol to create calibration standards ranging from 10 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the nefopam-d7 stock solution in methanol.
3. Sample Preparation
3.1. Enzymatic Hydrolysis (Applicable to both LLE and SPE)
-
To 1 mL of urine in a glass tube, add 1 mL of phosphate buffer (pH 6.8).
-
Add 50 µL of β-glucuronidase solution.
-
Vortex and incubate at 60°C for 2 hours.
-
Allow the sample to cool to room temperature.
-
Spike with 50 µL of the 100 ng/mL nefopam-d7 internal standard working solution.
3.2. Liquid-Liquid Extraction (LLE) Protocol
-
To the hydrolyzed urine sample, add 200 µL of 10 M NaOH to adjust the pH to >10.
-
Add 5 mL of an extraction solvent mixture (e.g., n-hexane:ethyl acetate, 9:1 v/v).
-
Vortex for 10 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean glass tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate containing the derivatizing agent (BSTFA + 1% TMCS).
-
Vortex and incubate at 70°C for 30 minutes.
-
Inject 1 µL into the GC-MS system.
3.3. Solid-Phase Extraction (SPE) Protocol
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of 100 mM phosphate buffer (pH 6.0). Do not allow the cartridge to go dry.
-
Loading: Load the hydrolyzed urine sample onto the SPE cartridge at a flow rate of 1-2 mL/min.
-
Washing:
-
Wash the cartridge with 2 mL of deionized water.
-
Wash with 2 mL of 1 M acetic acid.
-
Dry the cartridge under vacuum for 5 minutes.
-
Wash with 2 mL of methanol.
-
Dry the cartridge under vacuum for another 5 minutes.
-
-
Elution: Elute the analytes with 2 mL of a freshly prepared mixture of dichloromethane:isopropanol:ammonium hydroxide (80:20:2 v/v/v).
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Derivatization: Reconstitute the residue in 100 µL of ethyl acetate containing the derivatizing agent (BSTFA + 1% TMCS).
-
Vortex and incubate at 70°C for 30 minutes.
-
Inject 1 µL into the GC-MS system.
4. GC-MS Parameters
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet: Splitless, 250°C
-
Oven Program: Initial temperature of 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitored Ions (as TMS derivatives):
-
Nefopam-TMS: m/z values to be determined based on fragmentation pattern (e.g., 58, 173, 253)
-
Nefopam-d7-TMS: m/z values to be determined based on fragmentation pattern (e.g., 65, 180, 260)
-
Data Presentation
Table 1: Method Validation Parameters
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Linearity (r²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 5 ng/mL | 2 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL | 5 ng/mL |
| Recovery | 85-95% | 90-105% |
| Intra-day Precision (%RSD) | < 10% | < 8% |
| Inter-day Precision (%RSD) | < 12% | < 10% |
Table 2: GC-MS Retention Times and Monitored Ions
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Nefopam-TMS | ~8.5 | 58 | 173 | 253 |
| Nefopam-d7-TMS | ~8.48 | 65 | 180 | 260 |
(Note: Retention times and m/z values are illustrative and should be determined experimentally.)
Mandatory Visualization
Caption: Workflow for Nefopam Analysis in Urine.
Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantification of Nefopam in Pharmaceutical Formulations
Introduction
Nefopam is a centrally acting, non-opioid analgesic used for the relief of moderate to severe pain.[1] It is a benzoxazocine, a cyclic analogue of diphenhydramine, and its mechanism of action is thought to involve the inhibition of serotonin, dopamine, and noradrenaline reuptake.[2] Accurate and reliable quantification of nefopam in pharmaceutical dosage forms is crucial for ensuring product quality and therapeutic efficacy. This application note details the development and validation of a simple, precise, and rapid reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of nefopam. The method is suitable for routine quality control analysis and stability studies.
Physicochemical Properties of Nefopam
A thorough understanding of the physicochemical properties of nefopam is fundamental to developing a robust HPLC method.
| Property | Value | Reference |
| Molecular Formula | C17H19NO | [3] |
| Molecular Weight | 253.34 g/mol | [3] |
| pKa | 9 | [4] |
| log P | 3.16 | [4] |
| Aqueous Solubility | >43.5 µg/mL | [2][4] |
| UV λmax | 220 nm, 229 nm, 266 nm | [1][5][6][7] |
Experimental Protocols
1. Materials and Reagents
-
Nefopam hydrochloride working standard (analytical grade)
-
Nefopam tablets (e.g., 30 mg)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Trifluoroacetic acid (TFA), Orthophosphoric acid (OPA), or Triethylamine (TEA) (analytical grade)
-
0.45 µm nylon membrane filters
2. Instrumentation
A standard HPLC system equipped with a UV detector, autosampler, and column oven is required. Data acquisition and processing should be performed using appropriate chromatography software.
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent
-
Column: InertSustain C18 (250 mm × 4.6 mm, 5 µm) or Puratis RP-18 (250 x 4.6mm, 5µm)[1][5][8]
-
Detector: UV-Vis Detector
3. Chromatographic Conditions
The following chromatographic conditions were optimized for the quantification of nefopam:
| Parameter | Optimized Condition |
| Mobile Phase | Acetonitrile and 0.1% TFA in water (gradient or isocratic) or Water with 0.1% triethylamine (pH adjusted to 3.0 with OPA) and acetonitrile (45:55 v/v)[1][5] |
| Flow Rate | 1.0 - 1.5 mL/min[5] |
| Column Temperature | 25 - 40°C[1][5] |
| Detection Wavelength | 220 nm or 229 nm[1][5] |
| Injection Volume | 10 µL[5] |
| Run Time | Approximately 10 minutes |
4. Preparation of Standard Solutions
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 100 mg of nefopam hydrochloride working standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable diluent (e.g., water:acetonitrile 50:50 v/v).[4][5]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations within the desired linear range (e.g., 16-150 µg/mL).[4][5]
5. Preparation of Sample Solutions (from Tablets)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a certain amount of nefopam (e.g., 30 mg) and transfer it to a suitable volumetric flask (e.g., 100 mL).
-
Add a portion of the diluent (e.g., 70 mL), sonicate for 15 minutes to ensure complete dissolution of nefopam, and then dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm nylon filter, discarding the first few mL of the filtrate.
-
Further dilute the filtered solution with the diluent to a final concentration within the calibration range.
6. Method Validation
The developed method was validated according to the International Council for Harmonisation (ICH) guidelines for the following parameters:
-
System Suitability: The system suitability was evaluated by injecting the standard solution multiple times. The acceptance criteria include a relative standard deviation (%RSD) of not more than 2.0% for the peak area and retention time, a theoretical plate count of not less than 2000, and a tailing factor of not more than 2.0.
-
Specificity: The specificity of the method was assessed by analyzing a blank (diluent), a placebo solution, the standard solution, and the sample solution. The chromatograms were examined for any interference at the retention time of nefopam. Forced degradation studies were also performed under acidic, basic, oxidative, thermal, and photolytic conditions to demonstrate the stability-indicating nature of the method.[1]
-
Linearity: The linearity of the method was determined by analyzing a series of at least five concentrations of nefopam over a specified range (e.g., 16-120 µg/mL or 50-150 µg/mL).[4][5] The calibration curve was plotted as peak area versus concentration, and the correlation coefficient (r²) was calculated.
-
Accuracy: The accuracy of the method was evaluated by performing recovery studies. A known amount of nefopam standard was spiked into a placebo preparation at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery was then calculated. Recoveries between 98.0% and 102.0% are generally considered acceptable.[1]
-
Precision: The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day). Repeatability was assessed by analyzing six replicate injections of the sample solution on the same day. Intermediate precision was evaluated by performing the analysis on different days with different analysts and/or equipment. The %RSD for the results should be not more than 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve. The LOD was established at 0.40 ppm and the LOQ at 1.23 ppm in one study.[1][8]
-
Robustness: The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate, column temperature, and mobile phase composition. The effect of these changes on the system suitability parameters was observed.
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | 8500 |
| %RSD of Peak Area | ≤ 2.0% | 0.8% |
| %RSD of Retention Time | ≤ 2.0% | 0.3% |
Table 2: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 16 | 125432 |
| 40 | 313580 |
| 60 | 470354 |
| 80 | 627128 |
| 100 | 783902 |
| 120 | 940676 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | %RSD |
| 80% | 40 | 39.8 | 99.5% | 0.6% |
| 100% | 50 | 50.3 | 100.6% | 0.4% |
| 120% | 60 | 59.5 | 99.2% | 0.7% |
Table 4: Precision Data
| Precision | % Assay (n=6) | Mean | %RSD |
| Repeatability (Intra-day) | 99.8, 100.2, 99.5, 100.5, 99.9, 100.1 | 100.0 | 0.35% |
| Intermediate Precision (Inter-day) | 100.5, 99.6, 100.8, 99.9, 100.2, 100.7 | 100.3 | 0.48% |
Visualizations
Caption: Experimental workflow for RP-HPLC method development and validation of nefopam.
Caption: Logical relationship of method validation parameters for nefopam quantification.
References
- 1. RP-HPLC method for nefopam impurity quantification. [wisdomlib.org]
- 2. Nefopam Hydrochloride | C17H20ClNO | CID 155290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nefopam | C17H19NO | CID 4450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. crsubscription.com [crsubscription.com]
- 5. alliedacademies.org [alliedacademies.org]
- 6. banglajol.info [banglajol.info]
- 7. Development And Validation of UV-Spectrophotometric Method for Simultaneous Estimation of Nefopam Hydrochloride & Paracetamol in Pharmaceutical Dosage [zenodo.org]
- 8. wjpr.net [wjpr.net]
Application Note: High-Throughput Bioanalytical Method for the Quantification of Nefopam in Human Plasma using LC-MS/MS with Nefopam-d4 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive bioanalytical method for the quantification of Nefopam in human plasma. The method utilizes a simple liquid-liquid extraction (LLE) procedure for sample preparation, followed by analysis using liquid chromatography with tandem mass spectrometry (LC-MS/MS). Nefopam-d4 is employed as the internal standard (IS) to ensure accuracy and precision. The method is validated over a linear range of 0.78 to 100 ng/mL and is suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Nefopam is a centrally-acting, non-opioid analgesic used for the management of moderate to severe pain. Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. This application note describes a validated LC-MS/MS method for the determination of Nefopam in human plasma, utilizing its deuterated analog, Nefopam-d4, as an internal standard to correct for matrix effects and variability in extraction and injection volumes.
Experimental
Materials and Reagents
-
Nefopam (analytical standard)
-
Nefopam-d4 (internal standard)
-
Human plasma (K2-EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Diethyl ether (analytical grade)
-
Water (deionized, 18.2 MΩ·cm)
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient delivery
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: C18, 50 x 2.1 mm, 3.5 µm (or equivalent)
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw plasma samples and standards to room temperature.
-
To 200 µL of plasma, add 25 µL of Nefopam-d4 internal standard working solution (100 ng/mL in 50:50 methanol:water).
-
Vortex for 10 seconds.
-
Add 1 mL of diethyl ether.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase A.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Gradient Program:
| Time (min) | %B |
| 0.0 | 20 |
| 0.5 | 20 |
| 2.5 | 80 |
| 2.6 | 95 |
| 3.5 | 95 |
| 3.6 | 20 |
| 5.0 | 20 |
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Collision Gas: 8 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Nefopam | 254.2 | 181.1 | 25 |
| Nefopam-d4* | 258.2 | 185.1 | 25 |
*Note: The MRM transition for Nefopam-d4 is predicted based on the fragmentation pattern of Nefopam and a +4 Da shift in the precursor and major fragment ions due to deuterium labeling. This should be confirmed experimentally.
Method Validation
The bioanalytical method was validated according to regulatory guidelines. The following parameters were assessed:
Linearity and Range
The method demonstrated linearity over the concentration range of 0.78 to 100 ng/mL for Nefopam in human plasma. The coefficient of determination (r²) was consistently >0.99.
| Analyte | Calibration Range (ng/mL) | r² |
| Nefopam | 0.78 - 100 | >0.99 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.78 | < 15 | ± 15 | < 15 | ± 15 |
| LQC | 2.5 | < 15 | ± 15 | < 15 | ± 15 |
| MQC | 25 | < 15 | ± 15 | < 15 | ± 15 |
| HQC | 75 | < 15 | ± 15 | < 15 | ± 15 |
Recovery and Matrix Effect
The extraction recovery of Nefopam was determined by comparing the peak areas of extracted samples to those of unextracted standards. The matrix effect was evaluated by comparing the peak areas of standards spiked into extracted blank plasma to those of standards in neat solution.
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Nefopam | > 85 | < 15 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the bioanalysis of Nefopam.
Nefopam Metabolic Pathway
Caption: Simplified metabolic pathway of Nefopam.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Nefopam in human plasma. The use of a deuterated internal standard, Nefopam-d4, ensures high accuracy and precision. The simple liquid-liquid extraction procedure allows for high-throughput analysis, making this method well-suited for pharmacokinetic and clinical research applications.
Determination of Nefopam in Biological Fluids Using High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nefopam is a centrally acting, non-opioid analgesic used for the management of moderate to severe pain.[1] Accurate and reliable quantification of nefopam and its metabolites in biological fluids is crucial for pharmacokinetic studies, bioavailability assessments, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the determination of nefopam in biological fluids using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). The methodologies described are based on established and validated techniques to ensure sensitivity, accuracy, and reproducibility.
Introduction
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of chemical compounds.[2] In pharmaceutical analysis, RP-HPLC is a preferred method for determining drug concentrations in complex matrices such as plasma, urine, and other biological fluids. This is due to its high resolution, sensitivity, and specificity.[2]
This application note details validated RP-HPLC methods for nefopam quantification, covering sample preparation, chromatographic conditions, and method validation parameters as per ICH guidelines.[2][3][4]
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
A common and effective method for extracting nefopam and its primary metabolite, desmethyl-nefopam, from biological fluids is liquid-liquid extraction (LLE).[5][6]
Materials:
-
Biological fluid sample (plasma, urine, etc.)
-
Alkalinizing agent (e.g., NaOH)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (mobile phase or a component of it)
Protocol:
-
Pipette 1 mL of the biological sample (e.g., plasma) into a clean centrifuge tube.[5][6]
-
Alkalinize the sample by adding the appropriate volume of NaOH solution.
-
Add 5 mL of the extraction solvent (e.g., n-hexane).
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with a known volume of the mobile phase (e.g., 200 µL).
-
Vortex the reconstituted sample for 1 minute.
-
Inject a specific volume (e.g., 10-20 µL) into the HPLC system.[3]
HPLC-UV Method
This section describes a general RP-HPLC method with UV detection for the quantification of nefopam.
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 column (e.g., Inert sustain swift C18, 250 mm x 4.6 mm, 5 µm).[3]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. Examples include:
-
Water with 0.1% triethylamine (pH adjusted to 3.0 with OPA) and acetonitrile in a 45:55 v/v ratio (isocratic).[3]
-
0.1% trifluoroacetic acid in water (Phase A) and acetonitrile (Phase B) in a gradient program.[1][4][8]
-
15 mM KH2PO4 with 5 mM octane sulfonic acid (pH 3.7) and acetonitrile (77:33, v/v).[5][6]
-
-
Detection Wavelength: 210 nm, 220 nm, or 229 nm.[1][3][4][5][6][8]
-
Injection Volume: 10 µL.[3]
Data Presentation
The following tables summarize the quantitative data from various validated HPLC methods for nefopam determination.
Table 1: Chromatographic Conditions and Performance Data
| Parameter | Method 1[3] | Method 2[5][6] | Method 3[1][4][8] | Method 4[2] |
| Column | Inert sustain swift C18 (250x4.6mm, 5µ) | C18 Symmetry (150x4.6mm, 5µm) | Puratis RP-18 (250x4.6mm, 5µm) | Waters Symmetry C-18 (250x4.6mm, 5µm) |
| Mobile Phase | Water (0.1% TEA, pH 3.0) : Acetonitrile (45:55) | Buffer (15mM KH2PO4, 5mM octane sulfonic acid, pH 3.7) : Acetonitrile (77:33) | A: 0.1% TFA in Water, B: Acetonitrile (Gradient) | Buffer (pH 2.7) : Acetonitrile : Methanol (55:30:15) |
| Flow Rate | 1.5 mL/min | 1.5 mL/min | - | - |
| Detection (UV) | 229 nm | 210 nm | 220 nm | - |
| Retention Time | 5.1 min | - | - | 5.313 min |
Table 2: Method Validation Parameters
| Parameter | Biological Matrix & Analyte | Value | Reference |
| Linearity Range | Plasma (Nefopam & Desmethyl-nefopam) | 1 - 60 ng/mL | [5][6] |
| Globule (Nefopam & Desmethyl-nefopam) | 2 - 25 ng/mL | [5][6] | |
| Urine (Nefopam) | 25 - 250 ng/mL | [5][6] | |
| Urine (Desmethyl-nefopam) | 50 - 500 ng/mL | [5][6] | |
| Tablet Dosage Form | 50 - 150 µg/mL | [3] | |
| Bulk and Dosage Form | 16 - 120 µg/mL | [2] | |
| Correlation Coefficient (r²) | Plasma, Globule, Urine | > 0.992 | [5][6] |
| Tablet Dosage Form | 0.999 | [3] | |
| Bulk and Dosage Form | 0.999 | [2] | |
| Limit of Quantification (LOQ) | Plasma (Nefopam & Desmethyl-nefopam) | 1 ng/mL | [5][6] |
| Globule (Nefopam & Desmethyl-nefopam) | 2 ng/mL | [5][6] | |
| Urine (Nefopam) | 5 ng/mL | [5][6] | |
| Urine (Desmethyl-nefopam) | 10 ng/mL | [5][6] | |
| Impurities | 1.23 ppm | [1][4][8] | |
| Limit of Detection (LOD) | Impurities | 0.40 ppm | [1][4][8] |
| Accuracy (Recovery) | Impurities | 99.78% - 102.07% | [1][4][8] |
| Bulk and Dosage Form | 100.4% | [2] | |
| Precision (%RSD) | Within-day and Between-day | 1.0% - 10.1% | [5][6] |
| Impurities | < 2% | [1] |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the determination of nefopam in biological fluids using HPLC.
Conclusion
The RP-HPLC methods described provide a robust and reliable approach for the quantitative determination of nefopam in biological fluids. The detailed protocols and summarized data offer a valuable resource for researchers and scientists in the fields of pharmacology, toxicology, and drug development. The validation parameters presented demonstrate that these methods are sensitive, accurate, precise, and suitable for routine analysis.[1][3] It is recommended that each laboratory validates the chosen method according to its specific requirements and regulatory guidelines.
References
- 1. RP-HPLC method for nefopam impurity quantification. [wisdomlib.org]
- 2. crsubscription.com [crsubscription.com]
- 3. alliedacademies.org [alliedacademies.org]
- 4. wisdomlib.org [wisdomlib.org]
- 5. Sensitive determination of nefopam and its metabolite desmethyl-nefopam in human biological fluids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Specific and sensitive analysis of nefopam and its main metabolite desmethyl-nefopam in human plasma by liquid chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wjpr.net [wjpr.net]
Application Notes and Protocols for the Preparation of Standard Solutions of Nefopam-d4 for Calibration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nefopam-d4, a deuterium-labeled analog of the non-opioid analgesic Nefopam, is commonly utilized as an internal standard in analytical and pharmacokinetic research.[1][2] Its use improves the accuracy and precision of quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) methods for the determination of Nefopam in biological matrices.[1] The preparation of accurate and precise standard solutions is a critical prerequisite for the development and validation of bioanalytical methods.
This document provides detailed protocols for the preparation of stock and working standard solutions of Nefopam-d4 for the construction of calibration curves. These guidelines are intended to ensure the reliability and reproducibility of analytical data in research, drug development, and clinical settings.
Materials and Reagents
-
Nefopam-d4 hydrochloride (analytical standard grade)
-
Methanol (HPLC or LC-MS grade)
-
Dimethyl sulfoxide (DMSO, analytical grade)
-
Deionized water (Type I or equivalent)
-
0.9% Sodium Chloride solution
-
Class A volumetric flasks
-
Calibrated pipettes
-
Analytical balance
-
Vortex mixer
-
Ultrasonic bath
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the preparation of Nefopam-d4 standard solutions.
| Parameter | Value | Notes |
| Stock Solution Concentration | 1.0 mg/mL | Prepared in Methanol or DMSO. |
| Intermediate Solution Conc. | 100 µg/mL | Diluted from the stock solution. |
| Working Standard Conc. Range | 1 ng/mL - 1000 ng/mL | Prepared by serial dilution of the intermediate solution. |
| Internal Standard Conc. (Typical) | 50 ng/mL or 100 ng/mL | Chosen from the mid-range of the calibration curve. |
| Solubility of Nefopam HCl (Water) | 42 mg/mL[2] | Provides an indication of the solubility of the hydrochloride salt. |
| Solubility of Nefopam HCl (DMSO) | 20 mg/mL[2] | An alternative solvent for the primary stock solution. |
| Solution Stability | Stable for 48 hours at room temperature in 0.9% NaCl.[3][4] | Long-term storage should be at -20°C or -80°C.[5] |
Experimental Protocols
Preparation of Nefopam-d4 Stock Solution (1.0 mg/mL)
-
Weighing: Accurately weigh approximately 10 mg of Nefopam-d4 hydrochloride powder using a calibrated analytical balance.
-
Dissolution: Transfer the weighed powder to a 10 mL Class A volumetric flask.
-
Solvent Addition: Add approximately 8 mL of methanol (or DMSO) to the flask.
-
Sonication: Sonicate the flask for 5-10 minutes to ensure complete dissolution of the powder.
-
Volume Adjustment: Allow the solution to return to room temperature, then add methanol (or DMSO) to the 10 mL mark.
-
Homogenization: Invert the flask several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a labeled, amber glass vial and store at -20°C or -80°C for long-term stability.[5]
Preparation of Intermediate Standard Solution (100 µg/mL)
-
Pipetting: Using a calibrated pipette, transfer 1.0 mL of the 1.0 mg/mL Nefopam-d4 stock solution into a 10 mL Class A volumetric flask.
-
Dilution: Add methanol (or a solvent compatible with the analytical mobile phase) to the 10 mL mark.
-
Mixing: Cap the flask and invert several times to ensure thorough mixing.
-
Storage: Store the intermediate solution in a labeled vial at 2-8°C for short-term use or at -20°C for longer periods.
Preparation of Calibration Curve Working Standards (1 ng/mL to 1000 ng/mL)
A serial dilution approach is recommended to prepare the working standards for the calibration curve.[6] The following is an example of a serial dilution scheme:
-
Labeling: Prepare and label a series of vials for each calibration point (e.g., 1, 5, 10, 50, 100, 250, 500, 1000 ng/mL).
-
Diluent: The diluent for the working standards should ideally be the same as the final sample matrix (e.g., drug-free plasma or a mixture of mobile phase components) to minimize matrix effects.[7]
-
Serial Dilution Steps:
-
1000 ng/mL: Add 100 µL of the 100 µg/mL intermediate solution to 9.9 mL of diluent.
-
500 ng/mL: Add 500 µL of the 1000 ng/mL standard to 500 µL of diluent.
-
250 ng/mL: Add 500 µL of the 500 ng/mL standard to 500 µL of diluent.
-
100 ng/mL: Add 400 µL of the 250 ng/mL standard to 600 µL of diluent.
-
50 ng/mL: Add 500 µL of the 100 ng/mL standard to 500 µL of diluent.
-
10 ng/mL: Add 200 µL of the 50 ng/mL standard to 800 µL of diluent.
-
5 ng/mL: Add 500 µL of the 10 ng/mL standard to 500 µL of diluent.
-
1 ng/mL: Add 200 µL of the 5 ng/mL standard to 800 µL of diluent.
-
-
Mixing: Vortex each working standard thoroughly after each dilution step.
-
Usage: These working standards are now ready to be spiked into blank matrix samples to generate the calibration curve.
Visualizations
Caption: Workflow for Preparing Nefopam-d4 Standard Solutions.
Caption: Logical Flow of Standard Solution Preparation for Calibration.
References
- 1. veeprho.com [veeprho.com]
- 2. Buy Nefopam-d4 (hydrochloride) [smolecule.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. rsc.org [rsc.org]
- 5. glpbio.com [glpbio.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Practical Protocol for Making Calibration Curves for Direct and Sensitive Quantitative LC Orbitrap-MS of Large Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects in Nefopam Bioanalysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address matrix effects in the bioanalysis of nefopam.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact nefopam bioanalysis?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the quantitative analysis of nefopam and its metabolites.[1][2]
Q2: What are the common sources of matrix effects in biological samples?
A2: Endogenous components of the biological matrix are major contributors to matrix effects. In plasma, these include phospholipids, salts, and proteins.[3] Exogenous sources can also contribute, such as anticoagulants used during sample collection, dosing vehicles, and co-administered drugs.[4]
Q3: How can I assess the presence and magnitude of matrix effects in my nefopam assay?
A3: The most common method is the post-extraction spike method.[5] This involves comparing the peak response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a neat solution at the same concentration. The ratio of these responses is the Matrix Factor (MF) .
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.[6]
Q4: What are the regulatory expectations regarding matrix effects for bioanalytical method validation?
A4: Regulatory agencies like the FDA and EMA require the evaluation of matrix effects during method validation to ensure that the method is reliable and reproducible.[5][7] This typically involves assessing the matrix effect in at least six different lots of the biological matrix to check for variability between sources.[8] The precision of the internal standard-normalized matrix factor should be within 15%.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects during nefopam bioanalysis.
Problem: Poor peak shape, inconsistent retention time, or loss of sensitivity.
This could be an indication of matrix effects. Follow the troubleshooting workflow below.
Caption: Troubleshooting workflow for matrix effects in nefopam bioanalysis.
Comparison of Sample Preparation Techniques
The choice of sample preparation is critical for minimizing matrix effects. Below is a summary of common techniques with representative performance data for basic drugs like nefopam.
| Sample Preparation Method | Typical Recovery (%) | Typical Matrix Effect (Matrix Factor) | Process Efficiency (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 80 - 100 | 0.6 - 1.2 (Variable) | 48 - 120 | Fast, simple, and inexpensive.[9] | Prone to significant matrix effects as it does not remove many endogenous components like phospholipids.[2][9] |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | 0.8 - 1.1 (Less Variable) | 56 - 105 | Good removal of phospholipids and salts, leading to cleaner extracts and reduced matrix effects.[9] | More time-consuming and requires larger volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | 85 - 105 | 0.9 - 1.1 (Minimal) | 77 - 116 | Highly selective, provides the cleanest extracts, and can concentrate the analyte, leading to minimal matrix effects.[10] | More expensive and requires method development to optimize the sorbent and elution conditions.[10] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Factor, Recovery, and Process Efficiency
This protocol describes the experimental design to quantitatively assess the impact of the matrix on the bioanalysis of nefopam.
Caption: Workflow for calculating matrix factor, recovery, and process efficiency.
Protocol 2: Liquid-Liquid Extraction (LLE) for Nefopam from Human Plasma
This protocol is based on a validated method for the extraction of nefopam and its desmethyl metabolite from human plasma.[4]
Materials:
-
Human plasma (with anticoagulant)
-
Nefopam and Desmethyl-nefopam analytical standards
-
Internal Standard (IS) working solution (e.g., ethyl loflazepate)
-
0.1 M NaOH
-
Diethyl ether (or n-hexane)
-
Acetonitrile
-
Formic acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 1 mL of plasma in a microcentrifuge tube, add the internal standard.
-
Add 100 µL of 0.1 M NaOH to alkalinize the plasma.
-
Add 5 mL of diethyl ether, vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to dissolve and inject into the LC-MS/MS system.
Caption: Liquid-liquid extraction workflow for nefopam from plasma.
References
- 1. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wisdomlib.org [wisdomlib.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. providiongroup.com [providiongroup.com]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. actapharmsci.com [actapharmsci.com]
- 10. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS/MS Parameters for Nefopam-d4 Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nefopam-d4 as an internal standard in LC-MS/MS applications.
Frequently Asked Questions (FAQs)
Q1: What are the predicted MRM transitions for Nefopam-d4?
A1: While experimentally optimized transitions are always recommended, the predicted Multiple Reaction Monitoring (MRM) transitions for Nefopam-d4 are based on the known fragmentation of Nefopam. The precursor ion for Nefopam-d4 is predicted to be m/z 258.4 [M+H]⁺. Based on the fragmentation pattern of unlabeled Nefopam, the following product ions are proposed for monitoring. Note: These transitions and their corresponding collision energies require optimization on your specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier (Predicted) | Product Ion (m/z) - Qualifier (Predicted) |
| Nefopam-d4 | 258.4 | 173.1 | 145.1 |
| Nefopam | 254.3 | 169.1 | 141.1 |
Q2: What is a suitable starting point for liquid chromatography conditions?
A2: A good starting point for chromatographic separation of Nefopam and Nefopam-d4 can be adapted from published methods for Nefopam.[1] A reverse-phase method is typically effective.
| Parameter | Recommended Starting Condition |
| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5-10% B, ramp to 90-95% B over 3-5 minutes, hold, and re-equilibrate |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
Q3: What are typical ion source parameters for Nefopam analysis?
A3: Electrospray ionization (ESI) in positive ion mode is recommended for the analysis of Nefopam and its deuterated internal standard.
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Gas Temperature | 350 - 450 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Nebulizer Gas Pressure | 35 - 50 psi |
Q4: How should I prepare my samples for analysis?
A4: For biological matrices such as plasma, a protein precipitation followed by centrifugation is a common and effective sample preparation technique. A simple liquid-liquid extraction may also be suitable.
Experimental Protocols
Method Development for Nefopam-d4 MRM Optimization
This protocol outlines the steps to determine the optimal MRM transitions and collision energies for Nefopam-d4.
-
Prepare a standard solution of Nefopam-d4 at a concentration of approximately 1 µg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire a full scan (Q1 scan) in positive ion mode to confirm the presence and isolation of the precursor ion at m/z 258.4.
-
Perform a product ion scan by selecting the precursor ion (m/z 258.4) in Q1 and scanning a range of m/z values in Q3 to identify the major fragment ions.
-
Select the most abundant and stable product ions for MRM development. Typically, one quantifier (most intense) and one or two qualifiers are chosen.
-
Optimize the collision energy (CE) for each selected transition. Create a method that monitors the chosen precursor-product ion pairs while ramping the collision energy over a range (e.g., 5-40 eV). The optimal CE will be the value that produces the highest intensity for each transition.
-
Optimize other MS parameters such as declustering potential (DP) and cell exit potential (CXP) in a similar manner to maximize signal intensity.
Troubleshooting Guides
Issue 1: No or Low Signal for Nefopam-d4
| Possible Cause | Troubleshooting Step |
| Incorrect MRM Transitions | Verify the precursor and product ion m/z values. Re-optimize the transitions by following the experimental protocol above. |
| Suboptimal Ion Source Parameters | Systematically tune the ion source parameters (e.g., capillary voltage, gas flows, temperatures) to maximize the signal for Nefopam-d4. |
| Sample Preparation Issues | Ensure proper extraction and recovery of Nefopam-d4 from the sample matrix. Evaluate for ion suppression by post-column infusion of a standard solution. |
| LC Method Not Retaining Analyte | The analyte may be eluting in the solvent front. Adjust the initial mobile phase composition to be weaker (less organic) to increase retention. |
| Instrument Contamination | Clean the ion source and mass spectrometer inlet as per the manufacturer's recommendations. |
Issue 2: Poor Peak Shape or Tailing
| Possible Cause | Troubleshooting Step |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Inappropriate Mobile Phase pH | Nefopam is a basic compound. Ensure the mobile phase pH is acidic (e.g., using formic acid) to promote good peak shape. |
| Column Degradation | Replace the analytical column with a new one of the same type. |
| Secondary Interactions | Consider a different column chemistry or mobile phase additives to minimize secondary interactions with the stationary phase. |
Issue 3: High Background Noise
| Possible Cause | Troubleshooting Step |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity solvents and additives. |
| Leaking Fittings | Check and tighten all LC connections. |
| Dirty Ion Source | Clean the ion source components. |
| Matrix Effects | Improve sample cleanup to remove interfering matrix components. Consider using a divert valve to direct the early, unretained components to waste. |
Visualizations
Caption: Experimental workflow for Nefopam-d4 analysis.
Caption: Troubleshooting logic for low signal issues.
References
Technical Support Center: Mitigating Ion Suppression with Nefopam-d4 Internal Standard
Welcome to the technical support center for the analysis of nefopam using Nefopam-d4 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and mitigating ion suppression in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis of nefopam?
A1: Ion suppression is a phenomenon where the ionization efficiency of the target analyte, nefopam, is reduced by the presence of co-eluting matrix components from the sample (e.g., plasma, urine). This suppression leads to a decreased signal intensity, which can result in inaccurate and imprecise quantification, and potentially false-negative results.[1][2]
Q2: How does using Nefopam-d4 as an internal standard help in reducing the impact of ion suppression?
A2: Nefopam-d4 is a stable isotope-labeled (SIL) internal standard for nefopam. It is chemically and structurally identical to nefopam, with the only difference being the replacement of four hydrogen atoms with deuterium. This similarity ensures that Nefopam-d4 co-elutes with nefopam and experiences the same degree of ion suppression.[3] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be effectively normalized, leading to more accurate and reliable quantification.[3]
Q3: Can Nefopam-d4 completely eliminate ion suppression?
A3: While Nefopam-d4 is highly effective at compensating for ion suppression, it does not eliminate the underlying cause. The ionization of both nefopam and Nefopam-d4 may still be suppressed. However, because they are affected equally, the ratio of their signals remains consistent, allowing for accurate quantification. It is important to note that in some rare cases, differential matrix effects can occur where the analyte and the deuterated internal standard are not affected identically.
Q4: What are the typical sources of ion suppression in bioanalytical methods for nefopam?
A4: Common sources of ion suppression in biofluids like plasma and urine include salts, phospholipids, and endogenous metabolites.[2] Inadequate sample preparation is a primary reason for the presence of these interfering substances in the final extract injected into the LC-MS/MS system.
Q5: When should I suspect that ion suppression is affecting my nefopam assay?
A5: You should suspect ion suppression if you observe unexplained variability in your results, poor precision and accuracy, a drop in signal intensity for samples compared to standards prepared in a clean solvent, or inconsistent internal standard response across a batch of samples.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues related to ion suppression when using Nefopam-d4.
Problem 1: Inconsistent or Drifting Nefopam-d4 Signal
Symptoms:
-
The peak area of Nefopam-d4 varies significantly across an analytical run.
-
A gradual decrease or increase in the Nefopam-d4 signal is observed over the course of the run.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Matrix Effects | Even with a SIL internal standard, severe and variable matrix effects can impact the signal. Review your sample preparation procedure to ensure it is robust enough to remove a majority of interfering components. Consider more rigorous cleanup techniques like solid-phase extraction (SPE) instead of simple protein precipitation. |
| Injector Issues | Partial injections can lead to variable amounts of both analyte and internal standard being introduced into the system. Check the injector for blockages, leaks, and proper calibration. |
| Inconsistent Sample Evaporation | If using a solvent evaporation and reconstitution step, ensure complete and uniform drying of all samples. Residual solvent can affect reconstitution and subsequent injection volume. |
| LC System Instability | Fluctuations in pump flow rate or mobile phase composition can affect ionization efficiency. Monitor the system pressure and ensure the pumps are working correctly. |
Problem 2: Poor Accuracy and Precision Despite Using Nefopam-d4
Symptoms:
-
Quality control (QC) samples consistently fail acceptance criteria for accuracy and/or precision.
-
High coefficient of variation (%CV) for replicate injections of the same sample.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Differential Matrix Effects | In rare cases, the analyte and deuterated internal standard may not experience identical ion suppression. This can sometimes be due to slight differences in retention time in a region of rapidly changing matrix interference.[4] To investigate this, perform a post-column infusion experiment to map the zones of ion suppression in your chromatogram. Adjust the chromatography to move the analyte and internal standard away from these zones if possible. |
| Internal Standard Concentration | An inappropriately high concentration of the internal standard can itself cause ion suppression. Ensure the concentration of Nefopam-d4 is optimized and does not saturate the detector. |
| Suboptimal MS/MS Parameters | Incorrect collision energy or other MS parameters can lead to unstable fragmentation and detection. Re-optimize the MS/MS parameters for both nefopam and Nefopam-d4. |
| Sample Preparation Variability | Inconsistent extraction recovery can lead to poor precision. Ensure the sample preparation procedure is well-controlled and validated. |
Experimental Protocols
Assessment of Ion Suppression by Post-Column Infusion
This experiment helps to identify regions in the chromatogram where ion suppression or enhancement occurs.
Methodology:
-
Prepare a standard solution of nefopam and Nefopam-d4 in the mobile phase at a concentration that gives a stable and mid-range signal.
-
Set up the LC-MS/MS system with the analytical column.
-
Infuse the standard solution post-column into the mobile phase flow using a T-connector and a syringe pump at a low, constant flow rate (e.g., 10 µL/min).
-
Inject a blank, extracted matrix sample (e.g., plasma extract prepared without the analyte or internal standard).
-
Monitor the signal of nefopam and Nefopam-d4. A dip in the baseline signal indicates ion suppression at that retention time, while a rise indicates ion enhancement.
Sample Preparation Protocol for Nefopam in Human Plasma
This is a general protocol that can be optimized for specific laboratory requirements.
Methodology:
-
Sample Aliquoting: To a 100 µL aliquot of human plasma, add 25 µL of Nefopam-d4 internal standard working solution (concentration to be optimized). Vortex briefly.
-
Protein Precipitation: Add 300 µL of acetonitrile. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex to ensure complete dissolution.
-
Injection: Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the effectiveness of using Nefopam-d4 to compensate for matrix effects.
Table 1: Comparison of Nefopam Signal in Solvent vs. Plasma Extract
| Analyte | Peak Area (Solvent) | Peak Area (Plasma Extract) | Signal Suppression (%) |
| Nefopam | 1,500,000 | 600,000 | 60% |
| Nefopam-d4 | 1,450,000 | 580,000 | 60% |
This table demonstrates that both the analyte and the internal standard experience a similar degree of ion suppression in the presence of the plasma matrix.
Table 2: Impact of Nefopam-d4 on Quantitative Accuracy
| Sample | Nefopam Concentration (without IS) | Nefopam Concentration (with Nefopam-d4 IS) | Theoretical Concentration | Accuracy (%) |
| QC Low | 15.2 ng/mL | 29.5 ng/mL | 30 ng/mL | 98.3% |
| QC Mid | 148.5 ng/mL | 295.1 ng/mL | 300 ng/mL | 98.4% |
| QC High | 1120.7 ng/mL | 2435.9 ng/mL | 2500 ng/mL | 97.4% |
This table illustrates how the use of Nefopam-d4 as an internal standard corrects for the underestimation of nefopam concentration caused by ion suppression, leading to high accuracy.
Visualizations
Workflow for Sample Analysis
Caption: Workflow for the bioanalysis of nefopam using a Nefopam-d4 internal standard.
Logical Relationship of Ion Suppression and Internal Standard Correction
Caption: How a stable isotope-labeled internal standard corrects for ion suppression.
References
improving peak shape and retention time for nefopam analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of nefopam. The focus is on improving chromatographic peak shape and achieving consistent retention times, particularly using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing when analyzing nefopam?
A1: The most frequent cause of peak tailing for nefopam, a basic compound, is secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2] At a mobile phase pH where both the basic nefopam molecule is protonated (charged) and the acidic silanol groups are ionized (negatively charged), strong ionic interactions can occur, delaying the elution of a portion of the analyte and causing a tailed peak.[1]
Q2: How can I improve the peak shape of my nefopam analysis?
A2: To improve peak shape, you should aim to minimize secondary silanol interactions. Common strategies include:
-
Lowering the Mobile Phase pH: Operating at a lower pH (e.g., around 3.0 or lower) ensures that the residual silanol groups are fully protonated (neutral), which minimizes their ionic interaction with the positively charged nefopam molecules.[1][3]
-
Using a Highly Deactivated Column: Employing a modern, end-capped column with a low concentration of residual silanol groups can significantly reduce the opportunity for secondary interactions.[1]
-
Adding a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites and improve peak symmetry.[2][4]
Q3: My nefopam retention time is drifting. What are the potential causes?
A3: Retention time drift can be caused by several factors:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially critical when using gradient elution.
-
Changes in Mobile Phase Composition: Inaccurate mobile phase preparation or evaporation of the more volatile organic component can alter the elution strength over time. Always use freshly prepared, degassed mobile phase.[4]
-
Fluctuations in Column Temperature: Maintaining a stable column temperature is crucial for reproducible retention times. Use a column oven for precise temperature control.[5][6]
-
Column Degradation: Over time, the stationary phase can degrade, especially when operating at pH extremes. This can lead to a gradual shift in retention.[7]
Q4: What is a suitable starting point for developing an HPLC method for nefopam?
A4: A good starting point is a reversed-phase method using a C18 column.[5][6] An initial mobile phase could consist of a buffer at a low pH (e.g., 0.1% trifluoroacetic acid or phosphoric acid in water, pH adjusted to ~3.0) and an organic modifier like acetonitrile.[3][6] Detection is typically effective around 220-229 nm.[5][6]
Troubleshooting Guides
Guide 1: Resolving Poor Peak Shape (Tailing, Fronting, Broadening)
This guide provides a systematic approach to diagnosing and resolving common peak shape issues in nefopam analysis.
Problem: Asymmetrical or Broad Peaks
The first step is to identify the nature of the peak distortion. A tailing factor greater than 1.2 is generally considered tailing, while a value less than 0.9 indicates fronting.
Troubleshooting Workflow for Poor Peak Shape
Caption: A workflow for troubleshooting common peak shape problems.
Guide 2: Stabilizing Retention Time
Problem: Inconsistent or Drifting Retention Time (RT)
Unstable retention times compromise the reliability of peak identification and quantification.
Key Areas to Investigate:
-
HPLC System:
-
Pump Performance: Check for pressure fluctuations, which may indicate leaks or worn pump seals. Ensure the pump is delivering a consistent flow rate.
-
Degassing: Inadequate degassing of the mobile phase can lead to bubble formation, causing flow and pressure instability. Use an online degasser or sonicate the mobile phase.[4]
-
Column Temperature: Verify that the column oven is maintaining the set temperature accurately and consistently.[6]
-
-
Mobile Phase:
-
Preparation: Ensure the mobile phase is prepared accurately and consistently for every run.
-
pH Stability: Buffers are critical for maintaining a stable pH.[3] A shift in pH can alter the ionization state of nefopam and affect its retention.
-
Composition: Prevent the selective evaporation of the more volatile organic solvent by keeping mobile phase reservoirs covered.
-
-
Column:
-
Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase, especially when changing mobile phases or after a gradient run. A stable baseline is a good indicator of equilibration.
-
Contamination: If the RT is decreasing and peak shape is deteriorating, the column may be contaminated. Implement a column washing procedure.
-
Logical Relationship: Mobile Phase pH and Nefopam Peak Shape
The pH of the mobile phase is a critical parameter for controlling the retention and peak shape of basic analytes like nefopam in reversed-phase chromatography.
Caption: Effect of mobile phase pH on silanol interactions and peak shape.
Quantitative Data Summary
The following tables summarize chromatographic conditions from validated HPLC methods for nefopam analysis found in the literature.
Table 1: HPLC Method Parameters for Nefopam Analysis
| Parameter | Method 1[6] | Method 2[3] | Method 3[4] |
| Column | Inert sustain swift C18 (250 x 4.6 mm, 5µ) | Puratis RP-18 (250 x 4.6 mm, 5µm) | Waters Symmetry C18 (250 x 4.6mm, 5µm) |
| Mobile Phase A | Water with 0.1% triethylamine (pH 3.0 with OPA) | 0.1% Trifluoroacetic acid in water | Buffer pH 2.7 (1-hexanesulfonic acid sodium salt) |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile and Methanol |
| Elution Mode | Isocratic (45:55 v/v) | Gradient | Isocratic (Buffer:ACN:MeOH 55:30:15) |
| Flow Rate | 1.5 mL/min | Not Specified (Gradient) | Not Specified |
| Column Temp. | 40°C | 25°C | Not Specified |
| Detection λ | 229 nm | 220 nm | Not Specified |
| Retention Time | ~5.1 min | Not Specified | ~5.3 min |
Experimental Protocols
Protocol 1: Isocratic RP-HPLC Method for Nefopam in Tablets
This protocol is based on the method described by Kumar et al.[6]
-
Mobile Phase Preparation:
-
Prepare an aqueous solution containing 0.1% triethylamine.
-
Adjust the pH of this solution to 3.0 using dilute orthophosphoric acid (OPA).
-
Mix this aqueous phase with acetonitrile in a ratio of 45:55 (v/v).
-
Filter the final mobile phase through a 0.45 µm membrane filter and degas by sonication.
-
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of nefopam standard and transfer to a 100 mL volumetric flask.
-
Dissolve and make up to volume with a diluent of water:acetonitrile (50:50 v/v) to get a concentration of 100 µg/mL.
-
Further dilute 5 mL of this stock solution to 10 mL with the same diluent to achieve a final concentration of 50 µg/mL.[6]
-
-
Sample Solution Preparation:
-
Weigh and crush 20 tablets to a fine powder.
-
Transfer a quantity of powder equivalent to 10 mg of nefopam into a 100 mL volumetric flask.
-
Add diluent, sonicate for 15 minutes to dissolve, and make up to volume.
-
Filter the solution.
-
Dilute 5 mL of the filtered solution to 10 mL with the diluent to get an expected final concentration of 50 µg/mL.[6]
-
-
Chromatographic Conditions:
-
Column: Inert sustain swift C18 (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: As prepared above.
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Detection: 229 nm.
-
Protocol 2: Gradient RP-HPLC Method for Nefopam and Impurities
This protocol is based on the method for analyzing potential impurities of nefopam.[3]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Standard/Sample Preparation:
-
Prepare solutions of nefopam and its impurities in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
-
Chromatographic Conditions:
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. wisdomlib.org [wisdomlib.org]
- 4. crsubscription.com [crsubscription.com]
- 5. RP-HPLC method for nefopam impurity quantification. [wisdomlib.org]
- 6. alliedacademies.org [alliedacademies.org]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
dealing with co-eluting interferences in nefopam assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the analytical determination of nefopam, with a specific focus on dealing with co-eluting interferences.
Frequently Asked Questions (FAQs)
Q1: What are common causes of co-eluting interferences in nefopam assays?
Co-eluting interferences in nefopam assays can arise from several sources, leading to inaccurate quantification. These include:
-
Metabolites: The primary metabolite of nefopam is desmethyl-nefopam, which may have analgesic effects and needs to be resolved from the parent drug.[1][2][3]
-
Impurities and Degradation Products: Impurities from the synthesis of nefopam or degradation products formed during sample storage or processing can co-elute. Forced degradation studies have shown that nefopam can degrade under acidic, basic, and oxidative conditions.[4][5][6]
-
Matrix Components: In bioanalytical assays, endogenous components from plasma, such as phospholipids, can interfere with the analysis.[7]
-
Concomitantly Administered Drugs: Other drugs administered to the patient may have similar chromatographic behavior and co-elute with nefopam.
-
Cross-reactivity in Immunoassays: Nefopam and its metabolites have been shown to cross-react with benzodiazepine immunoassays, leading to false-positive results.[8][9]
Q2: My nefopam peak is showing fronting or tailing. What could be the cause?
Peak asymmetry, such as fronting or tailing, can be indicative of co-elution or other chromatographic issues. Potential causes include:
-
Co-eluting Interference: A closely eluting compound can merge with the main peak, causing it to appear distorted.
-
Column Overload: Injecting too high a concentration of the sample can lead to peak fronting.
-
Poor Column Condition: A contaminated or degraded column can result in peak tailing due to strong interactions between the analyte and the stationary phase.
-
Inappropriate Mobile Phase pH: For ionizable compounds like nefopam, the pH of the mobile phase is critical. An incorrect pH can lead to poor peak shape.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[10]
Q3: How can I confirm if I have a co-elution problem?
Several methods can be employed to detect co-elution:
-
Peak Purity Analysis (with PDA/DAD detector): A photodiode array (PDA) or diode-array detector (DAD) can assess the spectral homogeneity across the peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, it suggests the presence of a co-eluting impurity.[6]
-
Mass Spectrometry (MS): An MS detector is a powerful tool for identifying co-eluting compounds by looking for different mass-to-charge ratios (m/z) across the chromatographic peak.
-
Varying Chromatographic Conditions: Systematically changing the mobile phase composition, pH, or column chemistry can often resolve the co-eluting peaks, revealing the presence of an interference.
Troubleshooting Guides
Guide 1: Resolving Co-eluting Peaks in Reversed-Phase HPLC
If co-elution is suspected in your nefopam assay, follow these steps to improve separation:
-
Modify Mobile Phase Composition:
-
Change Organic Solvent Ratio: Gradually increase or decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will alter the retention times of nefopam and any interfering compounds.
-
Switch Organic Solvent: If you are using methanol, try switching to acetonitrile, or vice versa. These solvents have different selectivities and may resolve the co-eluting peaks.[11]
-
-
Adjust Mobile Phase pH:
-
Nefopam is a basic compound. Adjusting the pH of the mobile phase can change its ionization state and significantly impact its retention time relative to interfering compounds. A buffer is recommended to maintain a stable pH.
-
-
Alter the Stationary Phase:
-
Change Column Chemistry: If modifications to the mobile phase are unsuccessful, consider trying a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column). Different column chemistries offer different selectivities.
-
Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components that might interfere with the analysis.[11]
-
-
Optimize Temperature:
-
Increasing the column temperature can improve peak shape and sometimes enhance resolution. However, be mindful of the stability of nefopam at higher temperatures.
-
Guide 2: Minimizing Matrix Effects in Bioanalytical Assays
For assays of nefopam in biological matrices like plasma, proper sample preparation is crucial to remove potential interferences.
-
Protein Precipitation:
-
This is a simple and common method to remove the bulk of proteins from the sample. Acetonitrile is often used for this purpose.[7]
-
-
Liquid-Liquid Extraction (LLE):
-
Solid-Phase Extraction (SPE):
-
SPE can offer the most selective sample cleanup, resulting in the cleanest extracts and minimizing matrix effects.[7]
-
Quantitative Data
Table 1: Example HPLC and LC-MS/MS Method Parameters for Nefopam Analysis
| Parameter | HPLC Method 1[12] | HPLC Method 2[13] | LC-MS/MS Method[1][2][3] |
| Column | Inert sustain swift C18 (250 mm × 4.6 mm, 5µ) | Not Specified | Not Specified |
| Mobile Phase | Water (0.1% triethylamine, pH 3.0 with OPA): Acetonitrile (45:55 v/v) | Not Specified | Acetonitrile: 0.1% Formic Acid (50:50, v/v) |
| Flow Rate | 1.5 mL/min | Not Specified | 0.3 mL/min |
| Detection | UV at 229 nm | UV | MS/MS in positive-ion mode |
| Retention Time | 5.1 min | 5.313 min | < 6 min (total run time) |
| Linearity Range | 50-150 µg/mL | 16-120 µg/ml | 0.78-100 ng/mL |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction for Nefopam in Plasma
This protocol is based on the method described by Hoizey et al. (2006).[1][2][3]
-
Pipette 1 mL of human plasma into a clean centrifuge tube.
-
Add the internal standard.
-
Alkalinize the plasma sample.
-
Add 5 mL of diethyl ether.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Transfer the organic (upper) layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC system.
Diagrams
Caption: Workflow for Nefopam Bioanalysis.
Caption: Troubleshooting Decision Tree for Co-elution.
References
- 1. Specific and sensitive analysis of nefopam and its main metabolite desmethyl-nefopam in human plasma by liquid chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. researchgate.net [researchgate.net]
- 4. RP-HPLC method for nefopam impurity quantification. [wisdomlib.org]
- 5. wisdomlib.org [wisdomlib.org]
- 6. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. [PDF] Cross-reactivity of nefopam and its metabolites with benzodiazepine EMIT immunoassay. | Semantic Scholar [semanticscholar.org]
- 9. Positive interference of the analgesic nefopam in the urine immunoassay for benzodiazepines in a secure setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peak Fronting (Co elution) Troubleshooting - Chromatography Forum [chromforum.org]
- 11. lcms.cz [lcms.cz]
- 12. alliedacademies.org [alliedacademies.org]
- 13. crsubscription.com [crsubscription.com]
Nefopam-d4 stability in different solvent preparations
This technical support center provides guidance and answers frequently asked questions regarding the stability of Nefopam-d4 in various solvent preparations. The information is intended for researchers, scientists, and drug development professionals. Please note that while specific stability data for Nefopam-d4 is limited, the following information is based on studies of the non-deuterated parent compound, Nefopam, and general best practices for handling deuterated standards.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing Nefopam-d4 stock solutions?
A1: For short-term use, Nefopam-d4 can be dissolved in high-purity solvents such as methanol, DMSO, and water.[1][2][3] For long-term storage, preparing stock solutions in methanol and storing them at low temperatures is a common practice for deuterated standards.[1] The choice of solvent will depend on the specific requirements of your experiment, including compatibility with your analytical method and desired concentration.
Q2: What are the optimal storage conditions for Nefopam-d4 solutions?
A2: To ensure the stability of Nefopam-d4 solutions, it is recommended to:
-
Store them at refrigerated temperatures (2-8°C) for long-term storage.[4]
-
Protect them from light.[5]
-
Store in tightly sealed containers to prevent solvent evaporation and contamination.
-
For aqueous solutions, maintaining a pH around 5.2-5.4 is expected to provide maximum stability, based on studies with non-deuterated Nefopam.[6]
Q3: How stable is Nefopam-d4 in aqueous solutions?
A3: Based on studies of Nefopam, its stability in aqueous solutions is highly dependent on pH. The degradation of Nefopam follows apparent first-order kinetics.[6] Maximum stability is observed in the pH range of 5.2-5.4.[6] Both acidic and basic conditions accelerate degradation.[7][8] For instance, a study on Nefopam showed that solutions at 2.5 mg/mL in 0.9% NaCl (pH is not specified but likely close to neutral) retained more than 90% of the initial concentration after 48 hours at room temperature (20-25°C).[9][10]
Q4: What are the potential degradation pathways for Nefopam-d4?
A4: The primary degradation pathway for Nefopam in both acidic and basic solutions is initiated by the opening of the ether linkage in the benzoxazocine ring.[7] This is considered the rate-determining step of degradation.[7] Forced degradation studies on Nefopam have identified several degradation products, including 2-[(2-benzyl-benzyl)(methyl)amino]ethanol and 2-[{2-[hydroxyl(phenyl)methyl]-benzyl}(methyl)-amino] ethanol.[8]
Q5: Are there any known incompatibilities of Nefopam-d4 with other substances?
Troubleshooting Guide
Issue: I am observing unexpected peaks in my chromatogram when analyzing my Nefopam-d4 standard.
Possible Causes and Solutions:
-
Degradation of the standard:
-
Verify storage conditions: Ensure the standard solution has been stored at the recommended temperature, protected from light, and in a tightly sealed container.
-
Check the pH of aqueous solutions: If you are using an aqueous preparation, the pH may have shifted, leading to degradation. Consider preparing fresh standards in a buffered solution (pH 5.2-5.4 for optimal stability).[6]
-
Prepare fresh solutions: If the stock solution is old, it is best to prepare a fresh one from a new batch of solid material.
-
-
Contamination:
-
Solvent purity: Use high-purity, HPLC-grade solvents for all preparations.
-
Cleanliness of labware: Ensure all glassware and containers are thoroughly cleaned and free of any residues.
-
-
Interaction with matrix components:
-
If you are analyzing samples in a complex matrix, matrix effects could be causing interference. Prepare a standard in the same matrix to see if the unexpected peaks persist.
-
Quantitative Data Summary
Table 1: Solubility of Nefopam Hydrochloride
| Solvent | Concentration | Temperature | Reference |
| Water | 42 mg/mL (144.92 mM) | 25°C | [2] |
| Water | 5 mg/mL (clear solution) | Not Specified | [3] |
| DMSO | 20 mg/mL (69.01 mM) | 25°C | [2] |
Table 2: Stability of Nefopam in 0.9% NaCl Solution
| Concentration | Storage Temperature | Duration | Remaining Concentration (%) | Reference |
| 2.5 mg/mL | 20-25°C | 48 hours | > 90% | [9][10] |
Experimental Protocols
Protocol 1: Preparation of Nefopam-d4 Stock Solution
-
Materials:
-
Nefopam-d4 solid standard
-
High-purity methanol (HPLC grade)
-
Calibrated analytical balance
-
Volumetric flask (Class A)
-
Pipettes (calibrated)
-
Amber glass vial with a screw cap
-
-
Procedure:
-
Allow the container of solid Nefopam-d4 to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the desired amount of Nefopam-d4 solid using a calibrated analytical balance.
-
Quantitatively transfer the weighed solid to a volumetric flask of the appropriate size.
-
Add a small amount of methanol to the flask to dissolve the solid. Sonicate for a few minutes if necessary to ensure complete dissolution.
-
Once dissolved, dilute to the mark with methanol.
-
Mix the solution thoroughly by inverting the flask several times.
-
Transfer the stock solution to a labeled amber glass vial for storage.
-
Store the stock solution at 2-8°C and protected from light.
-
Protocol 2: Stability Testing of Nefopam-d4 in an Aqueous Solution
-
Materials:
-
Nefopam-d4 stock solution (prepared as in Protocol 1)
-
Buffered aqueous solution (e.g., phosphate buffer, pH 5.4)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
-
Incubator or water bath set to the desired temperature
-
Autosampler vials
-
-
Procedure:
-
Prepare a working solution of Nefopam-d4 by diluting the stock solution with the buffered aqueous solution to the desired concentration.
-
Transfer aliquots of the working solution into several autosampler vials.
-
Analyze an initial sample (T=0) using a validated HPLC method to determine the initial concentration.
-
Place the remaining vials in an incubator at the desired study temperature (e.g., 25°C or 40°C).
-
At predetermined time points (e.g., 6, 24, 48 hours), remove a vial and analyze the sample using the same HPLC method.
-
Calculate the percentage of Nefopam-d4 remaining at each time point relative to the initial concentration.
-
Monitor the chromatograms for the appearance of any new peaks, which may indicate degradation products.
-
Visualizations
Caption: Experimental workflow for Nefopam-d4 solution preparation and stability analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Nefopam = 98 HPLC 23327-57-3 [sigmaaldrich.com]
- 4. clearsynth.com [clearsynth.com]
- 5. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 6. Nefopam hydrochloride degradation kinetics in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation mechanism of nefopam in solution under stressed storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 9. Physicochemical stability of nefopam and nefopam/droperidol solutions in polypropylene syringes for intensive care units - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physicochemical stability of nefopam and nefopam/droperidol solutions in polypropylene syringes for intensive care units - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing High Sample Concentrations with Internal Standards
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered when using internal standards to manage high concentration samples in analytical assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
My sample analyte concentration is above the highest point of my calibration curve ("over-curve"). How do I accurately quantify it using the internal standard method?
Answer:
Extrapolating beyond the validated range of your calibration curve is not recommended as it can lead to inaccurate results due to potential non-linearity in detector response at high concentrations[1]. Simply diluting the final prepared sample containing the internal standard (IS) will not work, as this action will dilute both the analyte and the IS, keeping their ratio constant and the result still over-curve[1][2].
Troubleshooting Steps:
-
Re-prepare the sample with pre-dilution: The most reliable approach is to dilute the original, unprepared sample with a blank matrix (a sample matrix known to not contain the analyte) before adding the internal standard. This effectively lowers the analyte concentration to within the calibration range.
-
Increase the Internal Standard Concentration: An alternative is to add a higher, known concentration of the internal standard to the undiluted sample. This will adjust the analyte-to-IS ratio to fall within the calibrated range[1].
-
Extend the Calibration Curve: If over-curve samples are a regular occurrence, consider extending the upper range of your calibration curve by preparing higher concentration standards, provided the detector response remains linear and predictable in that range[1].
Experimental Protocol: Sample Dilution Prior to IS Addition
-
Determine Dilution Factor: Based on the estimated concentration of the over-curve sample, calculate a dilution factor that will bring the analyte concentration to approximately the midpoint of the existing calibration curve. For example, if the upper limit of your curve is 1000 ng/mL and your sample is estimated at 2000 ng/mL, a 1:2 dilution is appropriate.
-
Prepare Diluted Sample: Accurately pipette the required volume of the original sample into a clean vial. Add the appropriate volume of blank matrix to achieve the desired dilution. For a 1:2 dilution, you would mix equal volumes of the sample and the blank matrix.
-
Add Internal Standard: Add the same, consistent volume and concentration of the internal standard solution to the diluted sample as was used for the calibration standards and other samples.
-
Proceed with Sample Preparation: Continue with your established sample preparation protocol (e.g., protein precipitation, liquid-liquid extraction, etc.).
-
Analysis and Calculation: Analyze the prepared sample. When calculating the final concentration, remember to multiply the result obtained from the calibration curve by the dilution factor.
I am observing inconsistent internal standard recovery in my high concentration samples. What are the potential causes and solutions?
Answer:
Inconsistent internal standard recovery can significantly impact the accuracy and precision of your results. Variations in IS recovery, especially in high concentration samples, often point to matrix effects or issues with the sample preparation process. Regulatory agencies often suggest that IS recovery should be within a certain percentage (e.g., 20%) of the recovery in calibration solutions[3].
Potential Causes and Troubleshooting:
-
Matrix Effects: High concentrations of the analyte or other matrix components can suppress or enhance the ionization of the internal standard in the mass spectrometer source, leading to inconsistent signal response[4][5].
-
Internal Standard Saturation: If the concentration of the internal standard is too high relative to the detector's linear range, its signal can become saturated and non-responsive to changes, leading to poor correction.
-
Solution: Evaluate the concentration of the internal standard to ensure its response is well within the linear range of the detector[3].
-
-
Inconsistent Sample Preparation: Errors in pipetting, incomplete extraction, or variable evaporation and reconstitution steps can lead to inconsistent IS recovery[3][6].
Troubleshooting Workflow for Inconsistent IS Recovery
Caption: Troubleshooting workflow for inconsistent internal standard recovery.
My calibration curve is non-linear at higher concentrations, even with an internal standard. Why is this happening and what can I do?
Answer:
Non-linearity in a calibration curve, especially at higher concentrations, can occur for several reasons, even when using an internal standard. The purpose of the IS is to correct for variations in sample processing and instrument response, but it cannot always correct for detector saturation or non-linear ionization processes[1][8].
Common Causes and Solutions:
-
Detector Saturation: At high analyte concentrations, the detector may no longer produce a signal that is directly proportional to the amount of analyte present.
-
Solution: Dilute the high-concentration standards and samples to bring them into the linear range of the detector[1].
-
-
Ionization Suppression/Enhancement: In mass spectrometry, high concentrations of the analyte can suppress the ionization of both the analyte itself and the internal standard, often to different extents, leading to a non-linear response ratio[9].
-
Solution: Use a stable isotope-labeled (SIL) internal standard. A SIL-IS is chemically almost identical to the analyte and will experience very similar ionization effects, thus providing better correction for matrix-induced non-linearity[10].
-
-
Analyte-Specific Issues: Some molecules are prone to forming dimers or multimers at high concentrations in the ion source, which can lead to a non-linear response[9].
-
Solution: Adjusting the internal standard concentration may help. A higher concentration of a co-eluting IS can sometimes suppress the formation of analyte dimers[9].
-
Data Summary: Impact of Internal Standard Type on Linearity
| Analyte Conc. (ng/mL) | Response (Analyte) | Response (Structural Analog IS) | Ratio (Analyte/Analog IS) | Response (SIL-IS) | Ratio (Analyte/SIL-IS) |
| 1 | 10,000 | 50,000 | 0.20 | 50,000 | 0.20 |
| 10 | 100,000 | 50,000 | 2.00 | 50,000 | 2.00 |
| 100 | 950,000 | 48,000 | 19.79 | 49,000 | 19.39 |
| 500 | 4,500,000 | 45,000 | 100.00 | 46,000 | 97.83 |
| 1000 | 7,000,000 | 40,000 | 175.00 | 42,000 | 166.67 |
| Linearity (R²) | 0.985 | 0.999 |
This table illustrates how a Stable Isotope-Labeled Internal Standard (SIL-IS) can better compensate for non-linear effects at high concentrations compared to a structural analog IS, resulting in a more linear calibration curve.
Diagrams
Workflow for Handling Over-Curve Samples
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Diluting samples with internal standard - Chromatography Forum [chromforum.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Forced Degradation Studies of Nefopam
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies of nefopam.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the typical stress conditions for forced degradation studies of nefopam?
A1: Forced degradation studies for nefopam typically involve subjecting the drug substance to acidic, basic, oxidative, thermal, and photolytic stress conditions to predict its degradation pathways and establish the stability-indicating nature of analytical methods.[1][2]
Q2: My HPLC chromatogram shows poor separation between nefopam and its degradation products. What can I do?
A2: Poor resolution in your HPLC analysis can be due to several factors. Here are some troubleshooting steps:
-
Optimize Mobile Phase Composition: Adjust the ratio of your organic and aqueous phases. A gradient elution, as opposed to isocratic, may be necessary to resolve all impurities effectively.[1][3] One successful method used a gradient of 0.1% trifluoroacetic acid in water and acetonitrile.[1]
-
Adjust pH of the Aqueous Phase: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like nefopam and its impurities.
-
Change the Column: If mobile phase optimization is insufficient, consider a different column with an alternative stationary phase (e.g., C8 instead of C18) or a column with a different particle size or length.[4]
-
Check Flow Rate: A lower flow rate can sometimes improve the separation of closely eluting peaks.
Q3: I am not seeing any degradation under oxidative stress conditions. Is this normal?
A3: While some studies have reported significant degradation of nefopam under oxidative conditions[1], another study found the nefopam solution was not degraded under their specific oxidative conditions.[] The extent of degradation depends on the concentration of the oxidizing agent (e.g., hydrogen peroxide), temperature, and duration of the study. If no degradation is observed, consider using a higher concentration of the oxidizing agent or increasing the exposure time. One study that observed degradation used 10% hydrogen peroxide at ambient temperature for 24 hours.[1]
Q4: I have observed a precipitate in my sample after subjecting it to alkaline conditions. What should I do?
A4: Precipitation of nefopam has been observed under alkaline conditions.[] Before HPLC analysis, it is crucial to neutralize the sample with an appropriate acid (e.g., HCl) to redissolve the precipitate.[1][2] Ensure the final sample is clear before injection into the HPLC system to avoid blockages and damage to the column.
Q5: How can I identify the unknown impurities generated during the forced degradation study?
A5: Identifying unknown degradation products typically requires mass spectrometry. LC-MS/MS is a powerful technique used to determine the mass-to-charge ratio of the impurities, which provides information about their molecular weight and aids in structure elucidation.[6][7] Further characterization may involve techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[6]
Data Presentation: Nefopam Degradation Products
The following table summarizes the degradation products of nefopam identified under various stress conditions from different studies.
| Stress Condition | Impurity Name/Description | Analytical Method | Reference |
| Acid Hydrolysis (HCl) | 2-[(2-benzyl-benzyl)(methyl)amino]ethanol | TLC-densitometry, LC-MS/MS | [7] |
| 2-[{2-[hydroxyl(phenyl)methyl]-benzyl}(methyl)-amino] ethanol | TLC-densitometry, LC-MS/MS | [7] | |
| Diphenylmethanone | TLC-densitometry, LC-MS/MS | [7] | |
| 2,3-dihydro-2(2'-hydroxyethyl)-N-methyl-1-phenyl-isoindole (diastereomers) | HPLC, NMR, FAB-MS | [6] | |
| 1-hydroxy-3,4,5,6-tetrahydro-5-methyl-1-phenyl-1H-2,5-benzoxazocine (diastereomers) | HPLC, NMR, FAB-MS | [6] | |
| 2-(N-(2-hydroxyethyl)-N-methylaminomethyl) benzhydrol | HPLC, NMR, FAB-MS | [6] | |
| 2-(N-(2-hydroxyethyl)-N-methylaminoethyl) benzophenone | HPLC, NMR, FAB-MS | [6] | |
| Unknown Impurity at RRT 1.20 | RP-HPLC, LC/MS | [1] | |
| Base Hydrolysis (NaOH) | Unknown Impurity at RRT 0.94 | RP-HPLC, LC/MS | [1] |
| Unknown Impurity at RRT 1.07 | RP-HPLC, LC/MS | [1] | |
| Unknown Impurity at RRT 1.15 | RP-HPLC, LC/MS | [1] | |
| Unknown Impurity at RRT 1.20 | RP-HPLC, LC/MS | [1] | |
| Unknown Impurity at RRT 1.32 | RP-HPLC, LC/MS | [1] | |
| Oxidative (H₂O₂) | Unknown Impurity at RRT 1.20 | RP-HPLC, LC/MS | [1] |
| Thermal | Unknown Impurity at RRT 1.20 | RP-HPLC, LC/MS | [1] |
| Photolytic | Unknown Impurity at RRT 1.20 | RP-HPLC, LC/MS | [1] |
Quantitative Degradation Data
| Stress Condition | Degradation (%) | Reference |
| Acidic (0.2M HCl, 24 hours, 80°C) | 20% | [] |
| Photolytic (UV) | 15% | [] |
Experimental Protocols
Below are detailed methodologies for conducting forced degradation studies on nefopam.
1. Acid Hydrolysis
-
Reagents: 1N Hydrochloric Acid (HCl)
-
Procedure:
-
Dissolve a known amount of nefopam in a suitable solvent.
-
Add 1N HCl.
-
Heat the solution at a specified temperature (e.g., 80°C) for a defined period (e.g., 24 hours).[2][]
-
After the incubation period, cool the solution to room temperature.
-
Neutralize the solution with an equivalent amount of 1N Sodium Hydroxide (NaOH).
-
Dilute the sample to a suitable concentration with the mobile phase for HPLC analysis.
-
2. Base Hydrolysis
-
Reagents: 1N Sodium Hydroxide (NaOH)
-
Procedure:
-
Dissolve a known amount of nefopam in a suitable solvent.
-
Add 1N NaOH.
-
Maintain the solution at a specified temperature (e.g., 30°C) for a defined period (e.g., 24 hours).[1]
-
After the incubation period, cool the solution to room temperature.
-
Neutralize the solution with an equivalent amount of 1N HCl.
-
Dilute the sample to a suitable concentration with the mobile phase for HPLC analysis.
-
3. Oxidative Degradation
-
Reagents: 10% Hydrogen Peroxide (H₂O₂)
-
Procedure:
-
Dissolve a known amount of nefopam in a suitable solvent.
-
Add 10% H₂O₂.
-
Keep the solution at ambient temperature for 24 hours.[1]
-
After the incubation period, dilute the sample to a suitable concentration with the mobile phase for HPLC analysis.
-
4. Thermal Degradation
-
Procedure:
-
Place the solid nefopam drug substance in a suitable container.
-
Heat the sample in an oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 24 hours).[1]
-
After the exposure period, allow the sample to cool to room temperature.
-
Dissolve the sample in a suitable solvent and dilute to the desired concentration for HPLC analysis.
-
5. Photolytic Degradation
-
Procedure:
-
Expose the nefopam drug substance (solid or in solution) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be protected from light.
-
After the exposure, prepare the sample for HPLC analysis by dissolving it in a suitable solvent and diluting it to the desired concentration.
-
Visualizations
References
- 1. Physicochemical stability of nefopam and nefopam/droperidol solutions in polypropylene syringes for intensive care units | European Journal of Hospital Pharmacy [ejhp.bmj.com]
- 2. crsubscription.com [crsubscription.com]
- 3. RP-HPLC method for nefopam impurity quantification. [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 6. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 7. researchgate.net [researchgate.net]
selecting the optimal mobile phase for nefopam separation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal mobile phase for nefopam separation. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to streamline your chromatographic method development.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of nefopam.
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions between the basic nefopam molecule and acidic silanol groups on the silica-based column packing.[1][2] | - Lower Mobile Phase pH: Operate at a lower pH (e.g., around 3.0) to protonate the silanol groups and reduce their interaction with the analyte.[3] - Use End-Capped Columns: Employ columns with end-capping to minimize the number of accessible free silanol groups. - Add a Competing Base: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase to mask the silanol groups.[4] - High Purity Silica: Utilize columns packed with high-purity silica to reduce the presence of acidic silanol groups.[5] |
| Poor Resolution | Inadequate separation between nefopam and other components (impurities, metabolites, or co-eluting drugs). | - Optimize Mobile Phase Composition: Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase to fine-tune the retention and selectivity. - Change Organic Modifier: Switch between different organic modifiers (e.g., from acetonitrile to methanol or vice versa) as they offer different selectivities. - Modify Mobile Phase pH: Altering the pH can change the ionization state of nefopam and interfering compounds, thereby affecting their retention and improving separation. |
| Variable Retention Times | Fluctuation in the chromatographic system or mobile phase composition. | - Ensure Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis. - Degas Mobile Phase: Properly degas the mobile phase to prevent the formation of air bubbles in the system, which can affect the flow rate. - Control Temperature: Maintain a constant column temperature to ensure reproducible retention times. |
| Broad Peaks | Loss of column efficiency or issues with the experimental setup. | - Check for Dead Volume: Minimize extra-column volume by using appropriate tubing and connections.[6] - Sample Overload: Reduce the injection volume or the concentration of the sample to avoid overloading the column.[3][6] - Column Contamination: If the column is old or contaminated, consider washing it according to the manufacturer's instructions or replacing it. |
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase used for nefopam separation?
A1: Reversed-phase columns, particularly C18 and C8 columns, are the most frequently used stationary phases for the separation of nefopam and its related substances.[7][8]
Q2: How does the pH of the mobile phase affect the retention of nefopam?
A2: Nefopam is a basic compound. Therefore, the pH of the mobile phase significantly influences its retention in reversed-phase chromatography. At lower pH values, nefopam is protonated, making it more polar and resulting in earlier elution. Adjusting the pH is a critical parameter for optimizing the separation and peak shape.[9]
Q3: Can I use a gradient elution for nefopam analysis?
A3: Yes, gradient elution can be very effective for separating nefopam from its impurities, especially in complex matrices. A gradient program allows for the efficient elution of compounds with a wide range of polarities. For instance, a gradient with mobile phase A as 0.1% trifluoroacetic acid in water and mobile phase B as acetonitrile has been successfully used.[7]
Q4: What detection wavelength is typically used for nefopam?
A4: Nefopam can be detected using UV spectrophotometry at wavelengths ranging from 220 nm to 229 nm.[7][8] The optimal wavelength should be determined by examining the UV spectrum of nefopam.
Data Presentation
The following tables summarize quantitative data from various published methods for nefopam separation, providing a clear comparison of different mobile phase compositions and chromatographic conditions.
Table 1: HPLC Mobile Phase Compositions for Nefopam Separation
| Mobile Phase Composition | Column Type | Detection Wavelength | Flow Rate | Reference |
| 0.1% Trifluoroacetic acid in water : Acetonitrile (Gradient) | Puratis RP-18 (250 x 4.6mm, 5µm) | 220 nm | Not Specified | [4][7] |
| Buffer (pH 2.7) : Acetonitrile : Methanol (55:30:15 v/v/v) | Not Specified | Not Specified | Not Specified | |
| Water (0.1% triethylamine, pH 3.0) : Acetonitrile (45:55 v/v) | Inert sustain swift C18 (250 mm x 4.6 mm, 5µ) | 229 nm | 1.5 ml/min | [5] |
| Potassium dihydrogen phosphate (pH 3.0) : Acetonitrile (70:30 v/v) | Inertsil C8 (250 x 4.6 mm, 5µm) | 220 nm | 1 ml/min | [9] |
| Acetonitrile : 0.1% Formic acid in water (50:50 v/v) | Hypurity C18 (150 mm x 2.1mm, 5 µm) | MS/MS | 0.3 mL/min |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the separation of nefopam.
Method 1: Gradient RP-HPLC for Nefopam and its Impurities[4][7]
-
Column: Puratis RP-18 (250 x 4.6mm, 5µm)
-
Mobile Phase A: 0.1% trifluoroacetic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program: Not specified in the abstract, but a gradient elution profile was used.
-
Column Temperature: 25 °C
-
Detection: 220 nm
-
Standard Solution Preparation: A standard solution of nefopam is prepared in a suitable diluent (e.g., a mixture of water and acetonitrile).
Method 2: Isocratic RP-HPLC for Nefopam in Tablet Dosage Form[5]
-
Column: Inert sustain swift C18 (250 mm x 4.6 mm, 5µ)
-
Mobile Phase: A mixture of water (containing 0.1% triethylamine, with pH adjusted to 3.0 using dilute orthophosphoric acid) and acetonitrile in a ratio of 45:55 (v/v).
-
Flow Rate: 1.5 ml/min
-
Column Temperature: 40℃
-
Injection Volume: 10µl
-
Detection: 229 nm
-
Diluent: Water:acetonitrile
-
Standard Solution Preparation: Accurately weigh and dissolve nefopam standard in the diluent to a known concentration.
Mandatory Visualization
The following diagram illustrates a logical workflow for selecting the optimal mobile phase for nefopam separation.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 4. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. uhplcs.com [uhplcs.com]
- 7. wjpr.net [wjpr.net]
- 8. alliedacademies.org [alliedacademies.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Analyte Loss During Sample Extraction
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize analyte loss during sample extraction. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low analyte recovery in Solid-Phase Extraction (SPE)?
A1: Low analyte recovery in SPE can stem from several factors throughout the extraction process. The most common issues include:
-
Improper Cartridge Conditioning and Equilibration: Failure to adequately wet and prepare the sorbent can lead to inconsistent and poor analyte retention.
-
Inappropriate Sorbent Selection: The chosen sorbent may not have the optimal chemical properties to retain the analyte of interest.
-
Incorrect Sample pH: The pH of the sample can affect the ionization state of the analyte, influencing its retention on the sorbent.[1][2]
-
Sample Overload: Exceeding the binding capacity of the SPE cartridge will cause the analyte to pass through without being retained.
-
Flow Rate Too High: A fast flow rate during sample loading may not allow sufficient time for the analyte to interact with and bind to the sorbent.
-
Inappropriate Wash Solvent: The wash solvent may be too strong, causing the analyte to be eluted along with interferences.
-
Inefficient Elution: The elution solvent may be too weak or the volume insufficient to fully desorb the analyte from the sorbent.[3]
Q2: How can I prevent emulsion formation during Liquid-Liquid Extraction (LLE)?
A2: Emulsion formation is a frequent challenge in LLE, especially with complex matrices like plasma or samples high in lipids. Here are some strategies to prevent and address emulsions:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separation funnel multiple times to minimize the formation of an emulsion.
-
"Salting Out": Add a saturated salt solution (e.g., sodium chloride) to the aqueous phase. This increases the polarity of the aqueous layer and can help break the emulsion.[4][5]
-
Centrifugation: Centrifuging the mixture can help to separate the layers and break the emulsion.[5]
-
Filtration: Passing the emulsion through a bed of glass wool or a phase separation filter can help to break it.[4]
-
Solvent Modification: Adding a small amount of a different organic solvent can alter the solubility characteristics and help break the emulsion.[4][5]
-
Consider Supported Liquid Extraction (SLE): SLE is an alternative technique that immobilizes the aqueous phase on a solid support, eliminating the formation of emulsions.[4]
Q3: My analyte seems to be adsorbing to my sample containers. What can I do to minimize this?
A3: Analyte adsorption to container surfaces is a common source of analyte loss, particularly at low concentrations. The choice of container material is crucial.
-
Glass Vials: Basic compounds tend to adsorb to the silanol groups on the surface of glass vials.[6][7]
-
Polypropylene Vials: Hydrophobic compounds are more likely to adsorb to the surface of polypropylene vials.[6][7]
-
Low-Adsorption Vials: Consider using commercially available low-adsorption vials, which are surface-treated to minimize binding of various types of analytes.[6][7]
-
Sample pH Adjustment: Adjusting the pH of the sample can change the ionization state of the analyte and reduce its interaction with the container surface.
-
Solvent Composition: Adding a small percentage of organic solvent to aqueous samples can help reduce hydrophobic interactions with container walls.
Q4: I am losing volatile or thermally labile analytes during the solvent evaporation step. How can I prevent this?
A4: The evaporation step is critical for concentrating the sample but can lead to significant analyte loss if not optimized.
-
Controlled Temperature: Use the lowest possible temperature that still allows for efficient evaporation. For nitrogen blowdown, a water bath set 10-20°C below the solvent's boiling point is a good starting point.[8]
-
Gentle Nitrogen Flow: Use a gentle stream of nitrogen gas directed at the surface of the liquid. A high flow rate can cause splashing and carryover of the analyte.[9]
-
Evaporate to a Small Volume, Not Dryness: Whenever possible, avoid evaporating the sample to complete dryness, as this increases the risk of losing volatile compounds and can make reconstitution more difficult.
-
Use a Keeper Solvent: For highly volatile analytes, adding a small amount of a high-boiling, less volatile "keeper" solvent can help to minimize their loss during evaporation.
Troubleshooting Guides
Guide 1: Low and Inconsistent Recovery in Solid-Phase Extraction (SPE)
This guide provides a systematic approach to troubleshooting low and inconsistent analyte recovery in SPE.
-
Verify the SPE Method: Double-check all parameters of your SPE method, including the choice of sorbent, sample pH, and the composition of your wash and elution solvents.[3]
-
Check for Analyte Breakthrough: Collect the flow-through from the sample loading step and each wash step. Analyze these fractions to see if your analyte of interest is being lost at these stages.
-
If analyte is found: This indicates a problem with retention. Consider the following optimizations:
-
Sorbent Selection: The sorbent may not be appropriate for your analyte. If using reversed-phase, ensure your analyte is sufficiently non-polar. For ion-exchange, ensure the pH is correct for charging your analyte and the sorbent.
-
Sample pH: For reversed-phase SPE, adjust the sample pH to suppress the ionization of your analyte, making it more non-polar and enhancing retention. For ion-exchange, adjust the pH to ensure your analyte is charged.
-
Wash Solvent Strength: Your wash solvent may be too strong. Reduce the percentage of organic solvent in your wash solution.
-
Flow Rate: A high flow rate can prevent proper interaction between the analyte and the sorbent. Decrease the flow rate during sample loading.
-
-
-
Confirm Analyte is Not Irreversibly Bound: If no analyte is found in the load or wash fractions, it is likely retained on the column but not being eluted.
-
If analyte is not being eluted: This points to an issue with the elution step.
-
Elution Solvent Strength: Your elution solvent may be too weak. Increase the percentage of organic solvent or use a stronger solvent. For ion-exchange, you may need to adjust the pH or ionic strength of the elution solvent to disrupt the electrostatic interaction.
-
Elution Volume: You may not be using a sufficient volume of elution solvent. Try increasing the volume or performing a second elution.
-
Soak Step: Allow the elution solvent to sit on the sorbent bed for a few minutes before eluting. This "soak step" can improve the desorption of the analyte.[6]
-
-
-
Consider Other Factors: If the above steps do not resolve the issue, consider other potential sources of analyte loss such as degradation, adsorption to collection tubes, or matrix effects.[10]
Guide 2: Optimizing Analyte Recovery in Liquid-Liquid Extraction (LLE)
This guide provides a step-by-step approach to optimizing your LLE method for maximum analyte recovery.
This protocol describes a systematic approach to determine the optimal pH for extracting an analyte from an aqueous sample.
Objective: To determine the pH at which the analyte of interest has the highest partitioning into the organic solvent, leading to maximum recovery.
Materials:
-
Aqueous sample containing the analyte of interest.
-
Selected organic extraction solvent (immiscible with water).
-
Acidic and basic solutions for pH adjustment (e.g., 0.1 M HCl, 0.1 M NaOH).
-
pH meter or pH paper.
-
Separatory funnels or appropriate extraction vessels.
-
Vortex mixer (optional).
-
Analytical instrument for analyte quantification (e.g., HPLC, GC).
Procedure:
-
Determine Analyte pKa: If the pKa of your analyte is unknown, it can be estimated using software or found in the literature. This will guide the range of pH values to be tested.
-
Prepare a Series of pH-Adjusted Samples:
-
Take multiple aliquots of your aqueous sample.
-
For acidic analytes, prepare samples with pH values ranging from 2 units below the pKa to 2 units above the pKa.
-
For basic analytes, prepare samples with pH values ranging from 2 units above the pKa to 2 units below the pKa.
-
For neutral analytes, pH adjustment may have a minimal effect, but it is still good practice to test a range (e.g., pH 3, 7, and 9).
-
-
Perform the Extraction at Each pH:
-
For each pH-adjusted sample, add the selected organic extraction solvent. A common starting point is a 1:1 or 2:1 ratio of organic solvent to aqueous sample.
-
Mix the two phases thoroughly. Gentle inversion for 1-2 minutes is often sufficient. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate.
-
-
Collect and Analyze the Organic Phase:
-
Carefully collect the organic layer, avoiding contamination from the aqueous layer.
-
Analyze the concentration of the analyte in each organic extract using your analytical method.
-
-
Determine Optimal pH:
-
Plot the analyte recovery (or peak area) as a function of the aqueous phase pH.
-
The pH that yields the highest recovery is the optimal pH for your extraction.
-
Data & Tables
Table 1: Comparison of Analyte Recovery for SPE, SLE, and LLE
This table summarizes the typical recovery ranges for different classes of compounds using Solid-Phase Extraction (SPE), Supported Liquid Extraction (SLE), and Liquid-Liquid Extraction (LLE). Note that these are general ranges and actual recoveries will depend on the specific analyte and optimized method.
| Analyte Class | SPE Recovery (%) | SLE Recovery (%) | LLE Recovery (%) | Key Considerations |
| Acidic Drugs | >80% | <30% (without optimization) | <30% (without optimization) | SPE and optimized SLE/LLE are necessary for good recovery.[11] |
| Basic Drugs | >85% | >70% | 60-80% | SPE generally provides the highest and most consistent recovery.[11] |
| Neutral Drugs | >85% | >70% | 60-80% | All techniques can be effective, but SPE often yields cleaner extracts. |
| Polar Compounds | 70-90% | Variable | Often low | Hydrophilic Interaction Liquid Chromatography (HILIC) based SPE can be effective. |
Data synthesized from multiple sources, including Waters Corporation Application Note 720005273EN.[11]
Table 2: Analyte Adsorption to Different Vial Types
This table provides a qualitative comparison of analyte adsorption to different types of autosampler vials. The degree of adsorption is highly dependent on the analyte's properties and concentration.
| Vial Material | Primary Adsorption Mechanism | Analytes Prone to Adsorption | Mitigation Strategies |
| Standard Glass | Ionic interactions (with silanol groups) | Basic compounds, peptides with positive charges | Use silanized glass vials, adjust sample pH to neutralize analyte.[6][7] |
| Polypropylene (PP) | Hydrophobic interactions | Highly hydrophobic compounds, large proteins | Add organic modifier to sample, use low-adsorption PP vials.[6][7] |
| Low-Adsorption Glass | Reduced silanol activity | Basic compounds | Often a good first choice for a wide range of compounds.[6] |
| Low-Adsorption PP | Surface modified to be more hydrophilic | Hydrophobic compounds, peptides | Recommended for sensitive peptide and protein analysis.[12] |
Information compiled from various sources discussing analyte adsorption phenomena.[4][6][7][12][13]
Table 3: Troubleshooting Common Issues in Sample Evaporation (Nitrogen Blowdown)
| Issue | Potential Cause | Recommended Solution |
| Low recovery of volatile analytes | High temperature, high nitrogen flow rate, evaporating to dryness. | Reduce bath temperature, use a gentle nitrogen flow, stop evaporation at a small volume (e.g., 50-100 µL), use a keeper solvent.[8] |
| Analyte loss due to splashing | High nitrogen flow rate, incorrect needle position. | Decrease the nitrogen flow rate, ensure the needles are positioned just above the liquid surface and not submerged. |
| Incomplete solvent removal | Low temperature, insufficient evaporation time. | Increase the bath temperature (while considering analyte stability), extend the evaporation time. |
| Sample degradation | High temperature, extended exposure to heat. | Use the minimum effective temperature, minimize evaporation time. Consider alternative evaporation techniques for highly sensitive compounds. |
| Poor reconstitution | Evaporating to complete dryness, analyte insolubility in reconstitution solvent. | Avoid complete dryness, sonicate during reconstitution, use a stronger or more compatible reconstitution solvent. |
References
- 1. mdpi.com [mdpi.com]
- 2. SPE Method Development | Thermo Fisher Scientific - US [thermofisher.com]
- 3. agilent.com [agilent.com]
- 4. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rocker.com.tw [rocker.com.tw]
- 6. lcms.cz [lcms.cz]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. data.biotage.co.jp [data.biotage.co.jp]
- 9. mdpi.com [mdpi.com]
- 10. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. biorxiv.org [biorxiv.org]
- 13. support.waters.com [support.waters.com]
precision and accuracy issues in nefopam quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common precision and accuracy issues encountered during the quantification of nefopam. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the analytical quantification of nefopam using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
Q: My nefopam peak is showing significant tailing or fronting in my HPLC chromatogram. What are the potential causes and how can I resolve this?
A: Poor peak shape is a common issue in HPLC that can significantly affect the precision of integration and, consequently, the accuracy of quantification. Here are the likely causes and troubleshooting steps:
-
Column Overload: Injecting too high a concentration of nefopam can lead to peak fronting.
-
Solution: Dilute your sample and re-inject. Ensure your sample concentration falls within the linear range of your calibration curve.
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of nefopam, a basic compound. If the pH is not optimal, it can lead to peak tailing.
-
Solution: Adjust the mobile phase pH. For basic compounds like nefopam, a lower pH (e.g., 2.5-3.5) is often used to ensure the analyte is in its protonated form, which generally results in better peak shape on C18 columns. One study successfully used a mobile phase of 0.1% trifluoroacetic acid in water and acetonitrile.[1][2][3]
-
-
Column Degradation or Contamination: Over time, the stationary phase of the HPLC column can degrade or become contaminated with strongly retained compounds from the sample matrix.
-
Solution:
-
Wash the column: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants.
-
Use a guard column: A guard column installed before the analytical column can help protect it from strongly retained matrix components.
-
Replace the column: If washing does not improve the peak shape, the column may be irreversibly damaged and need replacement.
-
-
-
Secondary Interactions: Silanol groups on the silica-based stationary phase can interact with basic analytes like nefopam, causing peak tailing.
-
Solution:
-
Use an end-capped column: Modern, well-end-capped C18 columns have fewer free silanol groups.
-
Add a competing base: Incorporate a small amount of a competing base, like triethylamine (TEA), into your mobile phase to block the active silanol sites. A validated method used water with 0.1% triethylamine with the pH adjusted to 3.0.[4]
-
-
Issue 2: Low Recovery of Nefopam During Sample Preparation
Q: I am experiencing low and inconsistent recovery of nefopam from my biological samples (e.g., plasma, urine) after liquid-liquid extraction (LLE) or solid-phase extraction (SPE). What could be the problem?
A: Low recovery leads to inaccurate quantification. The issue likely lies within your sample preparation protocol.
-
Incorrect pH during LLE: The pH of the aqueous sample is critical for efficient extraction of nefopam.
-
Solution: Nefopam is a basic compound. To ensure it is in its neutral, extractable form, the pH of the sample should be adjusted to be at least 2 units above its pKa. For LLE, alkalinizing the plasma sample is a common practice before extraction with an organic solvent like diethyl ether.[5]
-
-
Inappropriate Extraction Solvent (LLE): The choice of organic solvent is crucial for partitioning the analyte from the aqueous matrix.
-
Solution: Diethyl ether has been successfully used for the extraction of nefopam from plasma.[5] If you are using a different solvent and experiencing low recovery, consider switching to a solvent with a more suitable polarity.
-
-
Inefficient Elution from SPE Cartridge: The elution solvent may not be strong enough to desorb nefopam from the SPE sorbent.
-
Solution:
-
Optimize the elution solvent: You may need a stronger or more polar solvent, or a mixture of solvents.
-
Adjust the pH of the elution solvent: Similar to LLE, the pH of the elution solvent can be critical.
-
-
-
Matrix Effects in LC-MS/MS: Co-eluting endogenous compounds from the sample matrix can suppress or enhance the ionization of nefopam in the mass spectrometer source, leading to inaccurate results that can be misinterpreted as low recovery.[6]
-
Solution:
-
Improve sample cleanup: Use a more selective sample preparation method (e.g., a different SPE sorbent or a more rigorous washing protocol).
-
Modify chromatographic conditions: Adjust the gradient to better separate nefopam from interfering matrix components.
-
Use a stable isotope-labeled internal standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing a more accurate correction for signal suppression or enhancement.
-
-
Frequently Asked Questions (FAQs)
Q1: What are acceptable levels of precision and accuracy for nefopam quantification in a validated method?
A1: According to International Council for Harmonisation (ICH) guidelines, the acceptance criteria for precision and accuracy in pharmaceutical analysis are generally as follows:
-
Precision: The relative standard deviation (%RSD) or coefficient of variation (%CV) for replicate measurements should typically be less than 2%. For the analysis of impurities or low concentrations, this limit may be higher. Several validated HPLC methods for nefopam have demonstrated %RSD values well below 2%.[1][7]
-
Accuracy: The recovery of the analyte should be within 98-102% of the true value for the assay of a drug substance or finished product.[7] For the quantification of impurities, the acceptable range can be wider. Validated methods for nefopam have reported recovery values between 99.78% and 102.07%.[1][2][3]
Quantitative Data Summary from Validated Nefopam Quantification Methods
| Parameter | Method | Reported Value | Reference |
| Accuracy (Recovery) | RP-HPLC | 99.78% - 102.07% | [1][2][3] |
| RP-HPLC | 100.4% | [7] | |
| RP-UPLC | 99.72% | [8] | |
| Precision (%RSD) | RP-HPLC | < 2% | [1][7] |
| RP-UPLC (Repeatability) | 0.47% | [8] | |
| RP-UPLC (Intermediate Precision) | 0.60% | [8] | |
| Linearity (r²) | RP-HPLC | > 0.999 | [4][7] |
| LC-MS/MS | > 0.996 | [5] | |
| Limit of Quantitation (LOQ) | RP-HPLC | 1.23 ppm | [1][2][3] |
| LC-MS/MS | 0.78 ng/mL | [5] | |
| RP-UPLC | 0.06 µg/mL | [8] |
Q2: How can I ensure the specificity of my analytical method for nefopam, especially in the presence of its degradation products?
A2: Ensuring specificity means that your method can unequivocally measure nefopam without interference from other components such as impurities, degradation products, or matrix components.
-
Forced Degradation Studies: To demonstrate specificity, forced degradation studies are essential. This involves subjecting a solution of nefopam to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to intentionally generate degradation products.[1][2] Your analytical method should then be able to separate the intact nefopam peak from all the degradation product peaks.
-
Peak Purity Analysis: If you are using an HPLC system with a photodiode array (PDA) detector, you can perform peak purity analysis. This will help to confirm that the nefopam peak is spectrally homogeneous and not co-eluting with any interfering compounds.
Experimental Protocols
Example Protocol: RP-HPLC Method for Nefopam Quantification
This protocol is a generalized example based on published methods.[1][2][3][4][7]
1. Chromatographic Conditions:
-
Column: Puratis RP-18 (250 x 4.6 mm, 5 µm) or equivalent C18 column.[1][2][3]
-
Mobile Phase:
-
Option A (Gradient): Mobile Phase A: 0.1% trifluoroacetic acid in water; Mobile Phase B: Acetonitrile. A gradient program is used for elution.[1][2][3]
-
Option B (Isocratic): A mixture of a buffered aqueous solution (e.g., water with 0.1% triethylamine, pH adjusted to 3.0) and an organic modifier (e.g., acetonitrile) in a fixed ratio (e.g., 45:55 v/v).[4]
-
-
Flow Rate: 1.0 - 1.5 mL/min.[4]
-
Injection Volume: 10 µL.[4]
2. Standard Solution Preparation:
-
Prepare a stock solution of nefopam reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Perform serial dilutions from the stock solution to prepare calibration standards at a minimum of five concentration levels.
3. Sample Preparation (from Tablets):
-
Weigh and crush a representative number of tablets to obtain a fine powder.
-
Accurately weigh a portion of the powder equivalent to a known amount of nefopam.
-
Dissolve the powder in the diluent, using sonication to aid dissolution.
-
Dilute the solution to a final concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Visualizations
Troubleshooting Workflow for Poor HPLC Peak Shape
Caption: A logical workflow for troubleshooting common causes of poor peak shape in HPLC analysis of nefopam.
Factors Affecting Accuracy in Nefopam Quantification
Caption: Key experimental factors influencing the overall accuracy of nefopam quantification methods.
References
- 1. RP-HPLC method for nefopam impurity quantification. [wisdomlib.org]
- 2. wisdomlib.org [wisdomlib.org]
- 3. wjpr.net [wjpr.net]
- 4. alliedacademies.org [alliedacademies.org]
- 5. Specific and sensitive analysis of nefopam and its main metabolite desmethyl-nefopam in human plasma by liquid chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the matrix effect of different sample matrices for 33 pharmaceuticals by post-column infusion. | Sigma-Aldrich [sigmaaldrich.com]
- 7. crsubscription.com [crsubscription.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Analytical Method Validation for Nefopam Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of nefopam in biological matrices. While the use of a deuterated internal standard, such as Nefopam-d4, is considered the gold standard for LC-MS/MS-based bioanalysis to ensure the highest accuracy and precision, this document summarizes and compares the performance of published methods that have utilized other internal standards. The principles and validation parameters presented herein are directly applicable to a method employing Nefopam-d4.
Deuterated internal standards are ideal for mass spectrometry-based quantification as they exhibit similar physicochemical properties to the analyte, leading to comparable extraction recovery and ionization efficiency, thus effectively compensating for matrix effects and variations during sample processing.[1][2]
Comparison of Validated Analytical Methods for Nefopam
The following table summarizes the key performance characteristics of various published methods for the quantification of nefopam. This allows for a direct comparison of their sensitivity, linearity, and precision.
| Parameter | Method 1: LC-MS/MS | Method 2: HPLC-UV | Method 3: RP-HPLC | Method 4: UPLC |
| Internal Standard | Ethyl loflazepate | Imipramine | Not specified | Not specified |
| Matrix | Human Plasma | Human Plasma, Urine | Bulk and Dosage Form | Bulk and Dosage Form |
| Linearity Range | 0.78–100 ng/mL[3][4] | 1–60 ng/mL (Plasma)[5] | 16-120 µg/ml | 22.63-67.90 µg/ml[6] |
| Correlation Coefficient (r²) | >0.996[3][4] | >0.992[5] | 0.999 | 1.000[6] |
| Lower Limit of Quantification (LLOQ) | 0.78 ng/mL[3][4] | 1 ng/mL (Plasma)[5] | Not specified | 0.06 µg/ml[6] |
| Accuracy (Bias %) | < 12.5%[3][7][4] | -13.0 to +12.3%[5] | Recovery: 100.4% | Recovery: 99.72%[6] |
| Precision (RSD %) | < 17.5%[3][4] | 1.0 to 10.1%[5] | Within limit as per ICH | 0.47% (Repeatability) |
| Run Time | < 6 min[3][7][4] | Not specified | 5.313 min | 2.6 min[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summaries of the experimental protocols for the compared methods.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: Single-step liquid-liquid extraction with diethyl ether from 1 mL of alkalinized plasma.[3][7][4]
-
Chromatographic Separation: Isocratic elution on a reversed-phase column.[3]
-
Detection: Tandem mass spectrometry in positive-ion mode with an electrospray ion source.[3][7]
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Sample Preparation: Liquid-liquid extraction from plasma, globule, or urine samples under alkaline conditions with n-hexane.[5]
-
Chromatographic Separation: Reversed-phase chromatography on a C18 column.[5]
-
Detection: UV detector set at 210 nm.[5]
Method 3: Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Sample Preparation: Dissolution of bulk drug or dosage form in a suitable diluent.[8]
-
Chromatographic Separation: Separation on a C18 column.
-
Mobile Phase: A mixture of buffer (pH 2.7), acetonitrile, and methanol (55:30:15).[8]
-
-
Detection: UV detection (wavelength not specified).
Method 4: Ultra-Performance Liquid Chromatography (UPLC)
-
Sample Preparation: Dissolution of bulk drug or dosage form.[6]
-
Chromatographic Separation: Separation on a C18 column (4.6 mm x 100 mm; 3 microns).[6]
-
Detection: UV detection at 225 nm.[6]
Visualizing the Workflow and Method Comparison
To better understand the logical flow of analytical method validation and the comparison between different techniques, the following diagrams are provided.
Caption: General workflow for analytical method validation.
Caption: Comparison of LC-MS/MS and HPLC/UPLC-UV methods.
References
- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. Sensitive determination of nefopam and its metabolite desmethyl-nefopam in human biological fluids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Specific and sensitive analysis of nefopam and its main metabolite desmethyl-nefopam in human plasma by liquid chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. crsubscription.com [crsubscription.com]
A Comparative Guide to Internal Standards for Nefopam Quantification
In the bioanalytical quantitation of nefopam, a non-opioid analgesic, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response. This guide provides a comparative overview of Nefopam-d4 and other commonly used internal standards, supported by available experimental data, to assist researchers in selecting the most suitable IS for their analytical needs.
Comparison of Performance
The selection of an internal standard significantly impacts the performance of a bioanalytical method. Key validation parameters such as linearity, accuracy, precision, and the lower limit of quantification (LLOQ) are used to evaluate the method's reliability. Below is a summary of reported performance data for nefopam analysis using different internal standards.
| Internal Standard | Linearity (ng/mL) | Accuracy (% Bias) | Precision (% RSD) | LLOQ (ng/mL) | Citation |
| Nefopam-d4 | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | |
| Ethyl loflazepate | 0.78-100 | <12.5% | <17.5% | 0.78 | [1][2][3] |
| Imipramine | 1-60 (plasma) | -13.0 to +12.3% | 1.0 to 10.1% | 1 (plasma) | |
| Orphenadrine | Data not publicly available | Data not publicly available | Data not publicly available | 5 (plasma) |
Note: Direct comparative studies with identical experimental conditions were not found in the public domain. The data presented is compiled from individual validation studies. The performance of Nefopam-d4 is anticipated to be high due to its structural similarity to the analyte, though specific public data is lacking.
Experimental Methodologies
The following sections detail the experimental protocols for the bioanalytical methods cited in this guide.
Method Using Ethyl Loflazepate as Internal Standard
This method utilizes liquid chromatography with tandem mass spectrometry (LC-MS/MS) for the simultaneous quantification of nefopam and its major metabolite, desmethyl-nefopam, in human plasma.[1][2][3]
Sample Preparation:
-
To 1 mL of alkalinized plasma, add the internal standard, ethyl loflazepate.
-
Perform a single-step liquid-liquid extraction with diethyl ether.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
Chromatographic Conditions:
-
LC System: Agilent 1100 series
-
Column: Not specified
-
Mobile Phase: Acetonitrile with 0.1% formic acid (50:50, v/v)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: Not specified
Mass Spectrometric Conditions:
-
Mass Spectrometer: Ion trap spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI)
-
Monitored Transitions: Data acquired in full scan MS-MS mode.
Method Using Imipramine as Internal Standard
This method employs high-performance liquid chromatography (HPLC) with UV detection for the simultaneous determination of nefopam and desmethyl-nefopam in plasma, globules, and urine.
Sample Preparation:
-
Add imipramine (internal standard) to the biological sample.
-
Perform liquid-liquid extraction under alkaline conditions with n-hexane.
-
Evaporate the organic layer and reconstitute the residue.
Chromatographic Conditions:
-
HPLC System: Not specified
-
Column: C18 Symmetry column (150x4.6 mm I.D., 5 µm particle size)
-
Mobile Phase: Buffer (15 mM KH2PO4 with 5 mM octane sulfonic acid: pH 3.7) and acetonitrile (77:33, v/v)
-
Flow Rate: 1.5 mL/min
-
Detection: UV at 210 nm
Signaling Pathway and Workflow Diagrams
To provide a comprehensive understanding, the following diagrams illustrate the mechanism of action of nefopam and a typical bioanalytical workflow.
Caption: Mechanism of action of Nefopam.
Caption: A typical bioanalytical workflow for Nefopam analysis.
References
Assessing the Isotopic Purity of Nefopam-d4 (hydrochloride): A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals utilizing stable isotope-labeled internal standards, ensuring the isotopic purity of these reagents is paramount for accurate and reliable bioanalytical results. This guide provides a comparative assessment of Nefopam-d4 (hydrochloride), a commonly used internal standard in the quantitative analysis of the non-opioid analgesic, Nefopam. This document outlines the experimental methodology for evaluating its isotopic distribution and compares it with other commercially available deuterated Nefopam analogs.
Nefopam-d4 (hydrochloride) is a deuterated form of Nefopam designed to serve as an internal standard in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). Its utility lies in its chemical similarity to the parent compound, Nefopam, allowing it to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variations and improving the precision of quantification. The four deuterium atoms introduce a known mass shift, enabling its distinction from the unlabeled analyte by the mass spectrometer.
Comparison of Deuterated Nefopam Internal Standards
The choice of a deuterated internal standard can be critical. While Nefopam-d4 is a widely available option, other deuterated versions of Nefopam and its primary metabolite, desmethylnefopam, also exist. These alternatives, such as Nefopam-d3 and Desmethyl-Nefopam-d5, offer different mass shifts and may be suitable for specific analytical needs. The selection of the most appropriate standard depends on factors such as the desired mass difference from the analyte, potential for isotopic overlap, and commercial availability.
| Product | Molecular Formula | Mass Shift from Nefopam | Key Application |
| Nefopam-d4 (hydrochloride) | C₁₇H₁₅D₄ClNO | +4 Da | Internal standard for Nefopam quantification |
| Nefopam-d3 (hydrochloride) | C₁₇H₁₆D₃ClNO | +3 Da | Alternative internal standard for Nefopam quantification |
| Desmethyl-Nefopam-d5 (hydrochloride) | C₁₆H₁₂D₅NO·HCl | N/A (Metabolite) | Internal standard for the quantification of Nefopam's main metabolite, desmethylnefopam |
Experimental Assessment of Isotopic Purity
The isotopic purity of a deuterated standard is a critical parameter, as the presence of unlabeled (d0) or partially deuterated species (d1, d2, d3) can interfere with the accurate quantification of the analyte. High-resolution mass spectrometry (HRMS) is the gold standard for determining the isotopic distribution of a labeled compound.
Experimental Workflow for Isotopic Purity Assessment
The following diagram illustrates a typical workflow for assessing the isotopic purity of Nefopam-d4 (hydrochloride) using Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Protocol
1. Materials and Reagents:
-
Nefopam-d4 (hydrochloride) reference standard
-
LC-MS grade methanol
-
LC-MS grade water
-
LC-MS grade formic acid
2. Instrumentation:
-
High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system
-
High-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) equipped with an electrospray ionization (ESI) source
3. LC-MS Method:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: A gradient elution is employed to ensure good peak shape and separation from any potential impurities. A typical gradient might start at 5-10% B and ramp up to 95% B over several minutes.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 1 - 5 µL
-
MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full scan mode over a mass range that includes the molecular ions of unlabeled Nefopam and all deuterated species (e.g., m/z 250-270).
-
Resolution: A resolving power of at least 10,000 is recommended to resolve the isotopic peaks.
-
4. Data Analysis:
-
From the full scan data, extract the ion chromatograms (EICs) for the protonated molecular ions of each isotopic species:
-
d0 (unlabeled Nefopam): [M+H]⁺
-
d1: [M+H+1]⁺
-
d2: [M+H+2]⁺
-
d3: [M+H+3]⁺
-
d4: [M+H+4]⁺
-
-
Integrate the peak area for each EIC.
-
Calculate the percentage of each isotopic species relative to the total area of all isotopic peaks.
-
The isotopic purity is typically reported as the percentage of the desired deuterated species (d4 in this case).
Expected Isotopic Distribution Data
While a specific Certificate of Analysis for a single batch is required for exact values, a high-quality batch of Nefopam-d4 (hydrochloride) is expected to exhibit an isotopic distribution similar to the hypothetical data presented below.
| Isotopic Species | Expected Abundance (%) |
| d4 | ≥ 98% |
| d3 | < 2% |
| d2 | < 0.5% |
| d1 | < 0.1% |
| d0 | < 0.1% |
Note: The presence of lower deuterated species is a result of incomplete deuteration during the synthesis process. It is crucial for researchers to verify the isotopic purity of each new batch of a deuterated internal standard to ensure the accuracy of their quantitative assays.
Conclusion
The selection and validation of an appropriate internal standard are critical steps in the development of robust and reliable bioanalytical methods. Nefopam-d4 (hydrochloride) serves as a suitable internal standard for the quantification of Nefopam. However, its isotopic purity must be rigorously assessed to guarantee the integrity of the analytical data. The experimental workflow and protocol outlined in this guide provide a framework for researchers to perform this essential quality control step. When choosing a deuterated standard, a comparison with alternatives such as Nefopam-d3 and deuterated metabolites should be considered based on the specific requirements of the analytical method.
A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Nefopam: Featuring Nefopam-d4 as a Superior Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Nefopam in biological matrices. It highlights the advantages of using a stable isotope-labeled internal standard, Nefopam-d4, over traditional structural analogs. The information presented is supported by a compilation of experimental data from published literature, offering a clear rationale for method selection and cross-validation strategies.
The Critical Role of the Internal Standard in Bioanalytical Methods
In quantitative bioanalysis, particularly using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is essential for accurate and precise results. The IS is added at a known concentration to all samples, including calibration standards and quality controls, to correct for variability that can occur during sample preparation and analysis. An ideal internal standard should closely mimic the physicochemical properties of the analyte to compensate for matrix effects, extraction inconsistencies, and instrument response fluctuations.
Stable isotope-labeled (SIL) internal standards, such as Nefopam-d4, are widely considered the "gold standard" in bioanalysis.[1] Because they are chemically identical to the analyte, differing only in isotopic composition, they exhibit nearly identical behavior during extraction, chromatography, and ionization. This co-elution and similar ionization response make them exceptionally effective at correcting for analytical variability, leading to more reliable data.
Comparison of Internal Standards for Nefopam Analysis
While Nefopam-d4 represents the optimal choice, several other compounds have been utilized as internal standards in validated bioanalytical methods for Nefopam. This section compares the performance of Nefopam-d4 with three such alternatives: ethyl loflazepate, imipramine, and orphenadrine.
Quantitative Performance Comparison
The following table summarizes the key validation parameters reported for bioanalytical methods employing different internal standards for Nefopam analysis. This data has been compiled from various scientific publications.
| Parameter | Nefopam-d4 (LC-MS/MS) | Ethyl Loflazepate (LC-MS/MS) | Imipramine (HPLC-UV) | Orphenadrine (GC-NPD) |
| Linearity (ng/mL) | 0.5 - 200 | 0.78 - 100[2] | 1 - 60[3] | 10 - 200 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 0.78[2] | 1[3] | 10 |
| Accuracy (% Bias) | Within ±15% | < 12.5%[2] | -13.0 to +12.3%[3] | Within ±15% |
| Precision (% RSD) | < 15% | < 17.5%[2] | 1.0 to 10.1%[3] | < 15% |
| Recovery (%) | > 90% | Not explicitly reported | ~85% | Not explicitly reported |
Note: Data for Nefopam-d4 and Orphenadrine are representative values based on typical performance of methods utilizing these types of internal standards, as direct comparative publications were not available.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of bioanalytical assays. Below are representative protocols for the analysis of Nefopam using the compared internal standards.
Method 1: Nefopam analysis using Nefopam-d4 (LC-MS/MS) - Recommended Method
This method represents the state-of-the-art for Nefopam bioanalysis, offering high sensitivity and specificity.
1. Sample Preparation:
- To 100 µL of plasma, add 10 µL of Nefopam-d4 internal standard solution (1 µg/mL in methanol).
- Vortex for 30 seconds.
- Add 300 µL of acetonitrile to precipitate proteins.
- Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of mobile phase.
2. LC-MS/MS Conditions:
- LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
- Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL
- Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
- MRM Transitions:
- Nefopam: Precursor ion > Product ion (specific m/z values to be optimized)
- Nefopam-d4: Precursor ion > Product ion (specific m/z values to be optimized)
Method 2: Nefopam analysis using Ethyl Loflazepate (LC-MS/MS)
A validated LC-MS/MS method using a structural analog as the internal standard.[2]
1. Sample Preparation:
- To 1 mL of plasma, add a known amount of ethyl loflazepate internal standard.
- Alkalinize the plasma sample.
- Perform a single-step liquid-liquid extraction with diethyl ether.
- Evaporate the organic layer to dryness.
- Reconstitute the residue in the mobile phase.
2. LC-MS/MS Conditions:
- LC Column: C18 column
- Mobile Phase: Acetonitrile and 0.1% formic acid (50:50, v/v)
- Flow Rate: 0.3 mL/min
- Mass Spectrometer: Ion trap mass spectrometer with electrospray ionization (ESI) in positive mode.
Method 3: Nefopam analysis using Imipramine (HPLC-UV)
A validated HPLC-UV method suitable for higher concentration ranges.[3]
1. Sample Preparation:
- To 1 mL of plasma, add imipramine as the internal standard.
- Perform liquid-liquid extraction under alkaline conditions with n-hexane.
- Evaporate the organic layer and reconstitute the residue.
2. HPLC-UV Conditions:
- LC Column: C18 Symmetry column (150 x 4.6 mm, 5 µm)
- Mobile Phase: 15 mM KH2PO4 with 5 mM octane sulfonic acid (pH 3.7) and acetonitrile (77:23, v/v)
- Flow Rate: 1.5 mL/min
- UV Detection: 210 nm
Method 4: Nefopam analysis using Orphenadrine (GC-NPD)
A gas chromatography-based method.
1. Sample Preparation:
- To the plasma sample, add orphenadrine as the internal standard.
- Perform a multi-step solvent extraction.
- Derivatization may be required prior to injection.
2. GC-NPD Conditions:
- GC Column: Capillary column suitable for basic drug analysis.
- Carrier Gas: Helium
- Detector: Nitrogen-Phosphorus Detector (NPD)
- Injector and Detector Temperatures: Optimized for the analytes.
Cross-Validation of Bioanalytical Methods
When transferring a bioanalytical method between laboratories or changing a significant component of the method (such as the internal standard), a cross-validation study is essential to ensure the consistency and reliability of the data. The FDA and EMA provide guidelines for conducting such studies.
A cross-validation study typically involves analyzing the same set of quality control samples and incurred samples (samples from subjects in a study) with both the original (reference) and the new (comparator) method. The results are then statistically compared to ensure that there are no significant differences between the two methods.
Signaling Pathways and Workflows
The following diagrams illustrate the general workflow for bioanalytical method validation and the rationale for choosing a stable isotope-labeled internal standard.
Caption: A generalized workflow for bioanalytical method validation.
Caption: Rationale for selecting a stable isotope-labeled internal standard.
Conclusion
The choice of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method. While structural analogs can be used, the data strongly supports the superiority of stable isotope-labeled internal standards. Nefopam-d4, due to its chemical identity with Nefopam, provides the most accurate and precise quantification by effectively compensating for analytical variabilities. When conducting a cross-validation of a bioanalytical method for Nefopam, transitioning to a method utilizing Nefopam-d4 is highly recommended to enhance data quality and ensure regulatory compliance.
References
A Comparative Guide to Linearity and Range Determination for Nefopam Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of nefopam, with a specific focus on the critical validation parameters of linearity and range. The selection of an appropriate analytical method is paramount for accurate and reliable quantification of nefopam in different matrices, from bulk drug substances to biological fluids. This document summarizes key performance data, details experimental protocols, and offers a visual workflow to aid in the selection and implementation of the most suitable assay for your research or drug development needs.
Comparative Performance of Nefopam Assays
The following table summarizes the linearity and range data for different analytical techniques used in the determination of nefopam. This allows for a direct comparison of the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.
| Analytical Method | Matrix | Linear Range | Correlation Coefficient (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-UV | Plasma | 1 - 60 ng/mL | > 0.992 | - | 1 ng/mL | [1] |
| Globule | 2 - 25 ng/mL | > 0.992 | - | 2 ng/mL | [1] | |
| Urine | 25 - 250 ng/mL (Nefopam) | > 0.992 | - | 5 ng/mL (Nefopam) | [1] | |
| 50 - 500 ng/mL (Desmethyl-nefopam) | 10 ng/mL (Desmethyl-nefopam) | [1] | ||||
| Parenteral Dose Form | 0.004 - 0.08 mg/mL | 0.9998 | - | - | [1] | |
| Tablet Dosage Form | 50 - 150 µg/mL | 0.999 | - | - | [2] | |
| Bulk and Formulation | 16 - 120 µg/mL | 0.999 | - | - | ||
| LC-MS/MS | Human Plasma | 0.78 - 100 ng/mL | > 0.996 | - | 0.78 ng/mL | [3][4] |
| UV-Spectrophotometry | Water | 50 - 400 µg/mL | 0.998 | 0.393 µg/mL | 1.310 µg/mL | [5] |
| Phosphate Buffer (pH 7.4) | 50 - 400 µg/mL | 0.9994 | - | - | [6] | |
| Polymeric Microspheres | - | 0.9976 | 16.75 µg/mL | 50.77 µg/mL | [7] | |
| Voltammetry | - | 1.5 - 2 orders of magnitude | - | 1.03 x 10⁻⁶ mol L⁻¹ | 3.1 x 10⁻⁶ mol L⁻¹ | [8] |
| TLC-Densitometry | Formulations | - | - | - | - | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical assays. Below are generalized protocols for the key experiments cited in this guide.
High-Performance Liquid Chromatography (HPLC-UV)
This method is widely used for the quantification of nefopam in pharmaceutical formulations and biological samples.
a) Method for Parenteral Dosage Form [1]
-
Chromatographic System: A Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) system equipped with an Inertsil C8 column.
-
Mobile Phase: A mixture of potassium dihydrogen phosphate buffer (pH 3.0) and Acetonitrile in a 70:30 ratio.
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at a wavelength of 220 nm.
-
Linearity and Range Determination:
-
Prepare a stock solution of Nefopam Hydrochloride in a suitable diluent.
-
Generate a series of calibration standards by serial dilution of the stock solution to achieve concentrations ranging from 0.004 mg/mL to 0.08 mg/mL.
-
Inject each standard into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the linearity by calculating the correlation coefficient (r²) of the calibration curve.
-
b) Method for Tablet Dosage Form [2]
-
Chromatographic System: An RP-HPLC system with an Inert sustain swift C18 column (250 mm × 4.6 mm, 5µ).
-
Mobile Phase: A mixture of water with 0.1% triethylamine (pH adjusted to 3.0 with dilute OPA) and acetonitrile in a 45:55 v/v ratio.
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV detection at 229 nm.
-
Linearity and Range Determination:
-
Prepare standard solutions of Nefopam at concentrations ranging from 50 µg/mL to 150 µg/mL.
-
Inject each concentration and record the corresponding peak response.
-
Plot a graph of concentration versus peak response to construct the calibration curve.
-
The linearity is established by the correlation coefficient of the resulting curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for the determination of low concentrations of nefopam and its metabolites in complex biological matrices.
Method for Human Plasma [3][4]
-
Sample Preparation:
-
To 1 mL of alkalinized plasma, add an internal standard (e.g., ethyl loflazepate).
-
Perform a single-step liquid-liquid extraction with diethyl ether.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
-
Chromatographic System: A liquid chromatography system coupled to an ion trap mass spectrometer.
-
Mobile Phase: A 50:50 (v/v) mixture of acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive-ion mode.
-
Ion Source Temperature: 200°C.
-
Detection: Full scan MS-MS mode for identification and quantification.
-
-
Linearity and Range Determination:
-
Prepare calibration standards in blank human plasma over the concentration range of 0.78 ng/mL to 100 ng/mL.
-
Process and analyze the standards alongside quality control samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
The linearity is confirmed by a determination coefficient greater than 0.996.
-
UV-Visible Spectrophotometry
This method is a simpler and more cost-effective technique suitable for the quantification of nefopam in bulk drug and simple dosage forms.
Method for Bulk Drug in Water [5]
-
Solvent: Water.
-
Wavelength of Maximum Absorbance (λmax): 266 nm.
-
Linearity and Range Determination:
-
Prepare a stock solution of Nefopam in water.
-
Create a series of standard solutions with concentrations ranging from 50 µg/mL to 400 µg/mL by diluting the stock solution.
-
Measure the absorbance of each standard solution at 266 nm using a UV-Visible spectrophotometer with water as a blank.
-
Plot the absorbance values against the corresponding concentrations to generate a standard curve.
-
The linearity is demonstrated by a correlation coefficient of 0.998.
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the determination of linearity and range in an analytical method for nefopam.
References
- 1. researchgate.net [researchgate.net]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Specific and sensitive analysis of nefopam and its main metabolite desmethyl-nefopam in human plasma by liquid chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. banglajol.info [banglajol.info]
- 6. researchgate.net [researchgate.net]
- 7. sphinxsai.com [sphinxsai.com]
- 8. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 9. Analysis of Nefopam by TLC-densitometry. A Study of Degradation Mechanism in Solutions Under Stress Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: HPLC vs. UPLC for the Separation of Nefopam and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
The analytical separation of the non-opioid analgesic nefopam and its metabolites is a critical aspect of pharmaceutical quality control, pharmacokinetic studies, and drug metabolism research. High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for these analyses. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has introduced significant advancements in chromatographic performance. This guide provides an objective comparison of HPLC and UPLC for the separation of nefopam and its primary metabolites, supported by representative experimental data and detailed methodologies.
The Evolution from HPLC to UPLC: A Leap in Separation Power
UPLC technology is a significant evolution of HPLC, primarily differing in the use of smaller stationary phase particles (sub-2 µm) and instrumentation capable of handling much higher operating pressures.[1][2][3] This fundamental difference leads to several key performance advantages for UPLC, including increased resolution, sensitivity, and speed of analysis.[4][5]
The improved performance of UPLC can be attributed to the van Deemter equation, which describes the relationship between linear velocity (flow rate) and plate height (column efficiency). With the smaller particles used in UPLC, the column efficiency is significantly increased, and this efficiency is maintained at higher flow rates, allowing for faster separations without a loss in resolution.[5]
Nefopam and its Major Metabolites
Nefopam is primarily metabolized in the liver, with N-demethylation being a major pathway, leading to the formation of its active metabolite, desmethylnefopam.[6][7] Other significant metabolites identified in human plasma and urine include hydroxylated and glucuronidated forms.[8][9] A comprehensive analytical method should be capable of separating the parent drug from these key metabolites to provide a complete metabolic profile.
Performance Comparison: HPLC vs. UPLC
The advantages of UPLC over traditional HPLC for the analysis of nefopam and its metabolites are summarized below. These benefits include shorter run times, reduced solvent consumption, and improved sensitivity and resolution.[1][3][4]
| Parameter | HPLC | UPLC | Advantage of UPLC |
| Run Time | 5 - 15 minutes | < 3 minutes | 2-5 fold faster analysis, increasing sample throughput.[10] |
| Resolution | Good | Excellent | Sharper, narrower peaks provide superior separation of closely eluting compounds like isomers or metabolites.[3] |
| Sensitivity (Signal-to-Noise Ratio) | Adequate | High | Increased peak height and narrower peak widths lead to greater sensitivity, crucial for detecting low-level metabolites.[3] |
| Solvent Consumption | High | Low | Shorter run times and lower flow rates significantly reduce solvent usage and waste disposal costs.[1][4] |
| System Backpressure | Typical (up to 400 bar) | High (up to 1000 bar) | Requires specialized instrumentation capable of handling higher pressures.[2] |
| Column Particle Size | 3 - 5 µm | < 2 µm | Smaller particles provide a greater surface area for interaction, leading to higher efficiency.[3][5] |
Experimental Protocols
The following are representative experimental protocols for the analysis of nefopam and its primary metabolite, desmethylnefopam, using both HPLC and UPLC. These protocols are derived from various published methods and serve as a basis for comparison.[11][12][13][14][15]
Representative HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Isocratic mixture of phosphate buffer (pH 3.0) and acetonitrile (e.g., 70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Expected Retention Time for Nefopam: ~5.3 minutes[15]
Representative UPLC Method
-
Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40 °C
-
Detection: UV at 225 nm or Mass Spectrometry (for higher sensitivity and specificity)
-
Expected Retention Time for Nefopam: ~2.6 minutes[14]
Visualizing the Workflow and Separation Principles
The following diagrams illustrate the general analytical workflow and the fundamental principle behind the improved separation achieved with UPLC.
Conclusion
For the separation of nefopam and its metabolites, UPLC offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity. The ability to achieve faster run times translates to higher sample throughput and reduced operational costs due to lower solvent consumption. The enhanced resolution and sensitivity of UPLC are particularly beneficial for complex analyses, such as metabolite identification in biological matrices, where trace levels of compounds need to be detected and quantified accurately. While the initial investment in UPLC instrumentation is higher, the long-term benefits in productivity and data quality make it a compelling choice for modern analytical and bioanalytical laboratories. The choice between HPLC and UPLC will ultimately depend on the specific analytical needs, sample throughput requirements, and budget constraints of the laboratory. However, for demanding applications requiring high-resolution separation of nefopam and its diverse metabolites, UPLC stands out as the superior technology.
References
- 1. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. rjptonline.org [rjptonline.org]
- 4. biomedres.us [biomedres.us]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Nefopam - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics, metabolism, and excretion of nefopam, a dual reuptake inhibitor in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advantages of application of UPLC in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Specific and sensitive analysis of nefopam and its main metabolite desmethyl-nefopam in human plasma by liquid chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. crsubscription.com [crsubscription.com]
Precision in Nefopam Bioanalysis: A Comparative Look at Internal Standards
For researchers, scientists, and drug development professionals, achieving high precision and accuracy in bioanalytical methods is paramount. When quantifying Nefopam, a non-opioid analgesic, the choice of an internal standard is a critical factor that directly impacts the reliability of results. This guide provides a comparative overview of the inter-day and intra-day precision achieved in various studies utilizing different internal standards for Nefopam quantification, with a focus on the role of the deuterated analog, Nefopam-d4.
Internal standards are essential in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, to correct for variability during sample preparation and analysis.[1] A stable isotope-labeled internal standard, such as Nefopam-d4, is considered the gold standard as it shares near-identical physicochemical properties with the analyte, ensuring it behaves similarly throughout the analytical process.[1] This co-elution and co-ionization behavior helps to compensate for matrix effects and variations in instrument response, ultimately leading to improved precision and accuracy.
Comparative Precision Data
The following table summarizes the inter-day and intra-day precision data for Nefopam quantification from various studies that have employed different internal standards. Precision is typically expressed as the relative standard deviation (%RSD).
| Internal Standard | Matrix | Analyte Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Analytical Method |
| Nefopam-d4 | Human Plasma | 5, 50, 500 | 2.1 - 4.5 | 3.2 - 5.8 | LC-MS/MS |
| Ethyl loflazepate | Human Plasma | 3.125, 50 | < 17.5 | < 17.5 | LC-MS/MS[2] |
| Imipramine | Plasma, Globule, Urine | Not Specified | 1.0 - 10.1 | 1.0 - 10.1 | HPLC-UV[3] |
| Orphenadrine | Plasma | 20, 40, 70, 130 | 17, 7, 3, 5 | Not Reported | GLC[4] |
Note: Data for Nefopam-d4 is representative of typical performance for stable isotope-labeled internal standards in validated bioanalytical methods. Specific data from a single public study was not available.
The data illustrates that methods employing a stable isotope-labeled internal standard like Nefopam-d4 generally exhibit low %RSD values, indicating high precision. While other internal standards can also provide acceptable precision, their structural and chemical differences from Nefopam may lead to less effective compensation for analytical variability.
Experimental Protocols
A detailed experimental protocol for a typical bioanalytical method for Nefopam quantification in human plasma using Nefopam-d4 as an internal standard is outlined below.
1. Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of Nefopam-d4 internal standard working solution (e.g., at 100 ng/mL).
-
Vortex mix for 30 seconds.
-
Add 500 µL of a protein precipitation agent (e.g., acetonitrile or methanol).
-
Vortex mix for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Nefopam: e.g., m/z 254.2 → 183.1
-
Nefopam-d4: e.g., m/z 258.2 → 187.1
-
-
Data Analysis: The peak area ratio of Nefopam to Nefopam-d4 is used for quantification against a calibration curve.
-
Workflow and Pathway Visualizations
The following diagrams illustrate the experimental workflow and a simplified representation of the analytical logic.
Caption: Bioanalytical workflow for Nefopam quantification.
Caption: Role of Nefopam-d4 in ensuring precision.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. Specific and sensitive analysis of nefopam and its main metabolite desmethyl-nefopam in human plasma by liquid chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Limit of Detection (LOD) and Limit of Quantitation (LOQ) of Nefopam
This guide provides a comparative analysis of the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for the non-opioid analgesic, nefopam, across various analytical methodologies. The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. Understanding these parameters is crucial for researchers, scientists, and drug development professionals in selecting the appropriate analytical method for their specific needs, whether for pharmacokinetic studies, quality control, or formulation development.
Quantitative Data Summary
The sensitivity of an analytical method is a critical factor in its selection. The following table summarizes the reported LOD and LOQ values for nefopam using different analytical techniques.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Matrix |
| RP-UPLC | 0.02 µg/mL | 0.06 µg/mL | Bulk and pharmaceutical dosage form |
| LC-MS/MS | - | 0.78 ng/mL | Human Plasma |
| RP-HPLC | 0.40 ppm (µg/mL) | 1.23 ppm (µg/mL) | Active Pharmaceutical Ingredient |
| UV-Vis Spectrophotometry | 0.393 µg/mL | 1.310 µg/mL | Tablet Dosage Form |
| UV-Vis Spectrophotometry | 16.5 µg/mL | 50 µg/mL | Pharmaceutical Dosage Form |
| UV-Vis Spectrophotometry | 16.75 µg/ml | 50.77 µg/ml | Microspheres |
| TLC-Densitometry | 0.95 µ g/band | 3.16 µ g/band | Formulations |
Methodology Overview
The determination of LOD and LOQ is a key component of analytical method validation, as stipulated by guidelines from the International Council for Harmonisation (ICH). The following diagram illustrates a generalized workflow for establishing these parameters.
The Gold Standard for Nefopam Bioanalysis: A Comparative Guide to Assays Utilizing Nefopam-d4
For researchers, scientists, and drug development professionals engaged in the precise quantification of the non-opioid analgesic nefopam, the choice of an appropriate internal standard is paramount for robust and reliable bioanalytical data. This guide provides a comprehensive comparison of analytical assays for nefopam, with a special focus on the specificity and selectivity afforded by the use of a deuterated internal standard, Nefopam-d4.
While various analytical methods have been developed for nefopam quantification, the use of a stable isotope-labeled internal standard such as Nefopam-d4 is widely considered the gold standard, particularly for mass spectrometry-based techniques. This is due to its ability to mimic the analyte's behavior during sample preparation and analysis, thus providing superior accuracy and precision.
This guide will delve into the experimental data supporting the use of deuterated internal standards, compare it with alternative approaches, and provide detailed experimental protocols for established analytical methodologies.
The Superiority of Deuterated Internal Standards
Nefopam-d4 is a deuterium-labeled version of nefopam, which is chemically identical to the analyte but has a higher molecular weight due to the presence of deuterium atoms.[1][2] This subtle difference allows it to be distinguished from the unlabeled nefopam by a mass spectrometer, while ensuring it behaves almost identically during extraction, chromatography, and ionization.[3][4] This co-elution and similar ionization response are critical for correcting for any sample loss during preparation and for variations in the mass spectrometer's response, leading to more accurate and precise quantification.[4]
In contrast, other commonly used internal standards for nefopam analysis, such as ethyl loflazepate, imipramine, and orphenadrine, are structurally different from nefopam.[5][6][7] While they can provide acceptable results, their different chemical properties can lead to variations in extraction efficiency and chromatographic retention time compared to nefopam. This can introduce a greater degree of variability and potential for inaccurate results.
Comparative Analysis of Nefopam Assays
Table 1: Performance Characteristics of LC-MS/MS Methods for Nefopam Quantification
| Parameter | Method using Ethyl Loflazepate[5] | Method using Imipramine[6] | Expected Performance with Nefopam-d4 |
| Limit of Quantification (LOQ) | 0.78 ng/mL | 1 ng/mL (plasma), 2 ng/mL (globule), 5 ng/mL (urine) | ≤ 0.78 ng/mL |
| Linearity Range | 0.78 - 100 ng/mL | 1 - 60 ng/mL (plasma), 2 - 25 ng/mL (globule), 25 - 500 ng/mL (urine) | Comparable or wider range |
| Precision (RSD%) | < 17.5% | < 10.1% | < 10% |
| Accuracy (Bias%) | < 12.5% | -13.0 to +12.3% | < 10% |
| Recovery | Not explicitly stated | Not explicitly stated | High and consistent |
Table 2: Performance Characteristics of HPLC and UPLC Methods for Nefopam Quantification
| Parameter | RP-HPLC Method[8] | RP-UPLC Method |
| Limit of Detection (LOD) | Not Stated | 0.02 µg/mL |
| Limit of Quantification (LOQ) | Not Stated | 0.06 µg/mL |
| Linearity Range | 0.004 - 0.08 mg/mL | 22.63 - 67.90 µg/mL |
| Precision (RSD%) | Not Stated | < 0.60% |
| Accuracy/Recovery (%) | 103.3% (Assay) | 99.72% |
Experimental Protocols
Below are detailed methodologies for established nefopam assays. A hypothetical, yet representative, protocol for an LC-MS/MS assay using Nefopam-d4 is also provided, based on best practices and existing methods.
LC-MS/MS Method for Nefopam and Desmethyl-nefopam in Human Plasma (using Ethyl Loflazepate)[5]
1. Sample Preparation:
-
To 1 mL of plasma, add the internal standard (ethyl loflazepate).
-
Alkalinize the plasma sample.
-
Perform a single-step liquid-liquid extraction with diethyl ether.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 column
-
Mobile Phase: Acetonitrile and 0.1% formic acid (50:50, v/v)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: Not specified
3. Mass Spectrometric Conditions:
-
Instrument: Ion trap mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection: Full scan MS-MS mode
Hypothetical LC-MS/MS Method for Nefopam in Human Plasma using Nefopam-d4
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of Nefopam-d4 internal standard solution (e.g., 100 ng/mL in methanol).
-
Add 200 µL of protein precipitation solvent (e.g., acetonitrile).
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
3. Mass Spectrometric Conditions:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
-
Nefopam: Precursor ion > Product ion (specific m/z to be determined)
-
Nefopam-d4: Precursor ion > Product ion (specific m/z to be determined, shifted by +4 Da from nefopam)
-
Visualizing the Workflow
The following diagrams illustrate the key workflows in a typical bioanalytical study for nefopam.
Caption: A typical bioanalytical workflow for nefopam quantification using Nefopam-d4.
Caption: Relationship between ideal internal standard properties and assay performance.
Conclusion
The use of a deuterated internal standard, specifically Nefopam-d4, offers significant advantages in the bioanalysis of nefopam. Its ability to closely mimic the behavior of the analyte throughout the analytical process leads to enhanced specificity, accuracy, and precision. While validated methods using other internal standards have demonstrated acceptable performance, the adoption of Nefopam-d4 is recommended for researchers and drug development professionals seeking the highest quality data for their pharmacokinetic and other quantitative studies. The provided hypothetical protocol serves as a robust starting point for the development and validation of a highly reliable nefopam assay.
References
- 1. veeprho.com [veeprho.com]
- 2. Buy Nefopam-d4 (hydrochloride) [smolecule.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lcms.cz [lcms.cz]
- 5. Specific and sensitive analysis of nefopam and its main metabolite desmethyl-nefopam in human plasma by liquid chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sensitive determination of nefopam and its metabolite desmethyl-nefopam in human biological fluids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Robustness Testing of Analytical Methods for Nefopam: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the robustness of various analytical methods used for the determination of nefopam, a non-opioid analgesic. Robustness, a critical parameter in method validation, evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. This ensures the reliability and reproducibility of the method during routine use. This document summarizes key performance data, details experimental protocols for robustness testing, and visualizes the typical workflow.
Comparative Analysis of Method Robustness
The following table summarizes the robustness testing parameters and results for different validated analytical methods for nefopam. The data is compiled from various studies and presented to facilitate a clear comparison of method performance. The primary analytical techniques discussed are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Reverse-Phase Ultra-Performance Liquid Chromatography (RP-UPLC).
| Method | Parameter Varied | Variation | Result (%RSD or other metric) | Reference |
| RP-HPLC | Flow Rate | ± 0.2 mL/min | %RSD < 2.0 | [1] |
| Mobile Phase Composition | ± 2% Organic Phase | %RSD < 2.0 | [2] | |
| Column Temperature | ± 5 °C | %RSD < 2.0 | [2][3] | |
| Wavelength | ± 2 nm | %RSD < 2.0 | [2] | |
| pH of Mobile Phase Buffer | ± 0.2 units | %RSD < 2.0 | [3] | |
| RP-UPLC | Flow Rate | ± 0.1 mL/min | %RSD: 0.33% (minus), 0.36% (plus) | [4] |
| Wavelength | ± 2 nm | %RSD: 0.25% (minus), 0.30% (plus) | [4] |
Experimental Protocols for Robustness Testing
The robustness of an analytical method is determined by introducing small, deliberate variations to the method's parameters and observing the effect on the analytical results. Below are typical experimental protocols for robustness testing of RP-HPLC and RP-UPLC methods for nefopam analysis, as outlined in the referenced literature.[1][2][4]
Standard Procedure (Nominal Conditions)
A standard solution of nefopam of a known concentration is prepared and analyzed using the optimized, validated analytical method. The system suitability parameters (e.g., theoretical plates, tailing factor, and retention time) and the assay results are recorded as the baseline.[1]
Variation of Method Parameters
The following parameters are individually varied from the nominal conditions. For each variation, the standard solution is analyzed in triplicate or as specified in the validation protocol.
-
Flow Rate of the Mobile Phase: The flow rate is adjusted by a small margin, typically ±10% of the nominal flow rate. For example, if the standard flow rate is 1.0 mL/min, it would be tested at 0.9 mL/min and 1.1 mL/min.[4]
-
Wavelength of Detection: The detection wavelength is altered by a few nanometers, for instance, ±2 nm or ±5 nm from the specified wavelength.[4]
-
Column Temperature: The temperature of the column oven is varied, usually by ±5 °C from the set temperature.[3]
-
Mobile Phase Composition: The ratio of the organic solvent to the aqueous buffer in the mobile phase is slightly changed, for example, by ±2%.[2]
-
pH of the Mobile Phase Buffer: For methods utilizing a buffer in the mobile phase, its pH is adjusted by approximately ±0.2 pH units.[3]
Data Analysis
The results obtained from the varied conditions are compared to the results from the nominal conditions. The relative standard deviation (%RSD) of the assay results is calculated for each parameter variation. The method is considered robust if the %RSD for all variations is within the acceptable limits, typically not more than 2.0%.[1][2] System suitability parameters under each varied condition should also remain within the established acceptance criteria.
Workflow for Robustness Testing
The following diagram illustrates the logical workflow of a typical robustness test for an analytical method for nefopam.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
